Technical Documentation Center

N-Carbamoyl Linagliptin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Carbamoyl Linagliptin

Core Science & Biosynthesis

Foundational

N-Carbamoyl Linagliptin (CAS 1955514-80-3): A Comprehensive Technical Guide on Impurity Profiling, Mechanistic Formation, and Analytical Control

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary In the development and lifecycle management of active pharmaceutical ingredients (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

In the development and lifecycle management of active pharmaceutical ingredients (APIs), the rigorous characterization of degradation products and process-related impurities is paramount to ensuring drug safety and efficacy [[1]](). Linagliptin, a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, is susceptible to specific degradation pathways under stress conditions [[2]](). One critical impurity requiring stringent analytical control is N-Carbamoyl Linagliptin (CAS 1955514-80-3). This whitepaper synthesizes the mechanistic causality of its formation, details a self-validating analytical workflow for its quantification, and establishes the regulatory context for its mitigation.

Chemical Identity & Structural Significance

N-Carbamoyl Linagliptin, also known as Linagliptin Impurity 60 or Linagliptin N-Aminocarbonyl Impurity, is a structurally modified variant of the parent API [[3]](). The modification occurs at the primary amine of the piperidine ring, which is converted into a urea (carbamoyl) group. Because the primary amine is essential for the hydrogen-bonding interactions within the DPP-4 enzyme's active site, its carbamoylation fundamentally alters the molecule's pharmacodynamic profile, necessitating strict control below the ICH Q3A(R2) qualification thresholds.

Table 1: Physicochemical Properties of N-Carbamoyl Linagliptin
PropertyValue
Chemical Name 1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea
CAS Number 1955514-80-3 4
Molecular Formula C₂₆H₂₉N₉O₃ 4
Molecular Weight 515.57 g/mol 4
Ionization State (pH 3.0) Neutral (Urea group suppresses basicity of the original amine)

Mechanistic Causality: The Carbamoylation Pathway

To effectively control an impurity, one must first understand the thermodynamics and kinetics of its formation. N-carbamoylation in pharmaceutical formulations typically arises from the reaction between a nucleophilic primary or secondary amine and an electrophilic cyanate ion (O=C=N⁻).

The Causality of Formation: Cyanate is rarely added intentionally; rather, it is a ubiquitous degradation product of urea, which can be present in trace amounts in excipients, solvents, or water systems used during granulation. When Linagliptin is exposed to aqueous environments containing trace cyanate (particularly at elevated temperatures or neutral-to-basic pH), the highly nucleophilic primary amine on its piperidine moiety attacks the electrophilic carbon of the cyanate. This nucleophilic addition yields the stable N-carbamoyl derivative.

Pathway A Linagliptin API (Nucleophilic Primary Amine) C Nucleophilic Addition (Aqueous Phase, Heat) A->C B Cyanate Ion (O=C=N⁻) (Excipient/Solvent Degradant) B->C D N-Carbamoyl Linagliptin CAS: 1955514-80-3 C->D Carbamoylation

Mechanistic pathway of N-carbamoylation in Linagliptin API.

Analytical Strategy: RP-HPLC & LC-MS/MS Workflows

Detecting N-Carbamoyl Linagliptin requires exploiting the physicochemical differences between the impurity and the parent drug.

Expertise Insight: Linagliptin possesses a basic primary amine (pKa ~8.6). By utilizing a highly acidic mobile phase (e.g., pH 3.0 KH₂PO₄ buffer), the parent API becomes fully protonated, increasing its polarity and reducing peak tailing caused by secondary interactions with stationary phase silanols 5. Conversely, the urea group in N-Carbamoyl Linagliptin remains neutral at pH 3.0. This stark contrast in ionization states drives a significant shift in retention time, allowing for baseline resolution during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) 6.

Table 2: Optimized RP-HPLC Gradient Program

Stationary Phase: Zorbax SB-Aq (250 × 4.6 mm, 5 µm) | Flow Rate: 1.0 mL/min | Temp: 45°C5

Time (min)Mobile Phase A (Buffer pH 3.0) %Mobile Phase B (ACN:MeOH:H₂O) %
0.07525
8.07525
30.04555
50.02575
55.02575
60.07525
65.07525

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, the analytical method must act as a self-validating system. The following protocol integrates System Suitability Testing (SST) directly into the workflow.

Step-by-Step Methodology: Detection and Quantification
  • Sample Preparation: Accurately weigh and transfer the Linagliptin API sample into a volumetric flask. Dissolve and dilute with the diluent (e.g., Water:Acetonitrile) to achieve a target concentration of 1.0 mg/mL 6. Sonicate for 5 minutes to ensure complete dissolution.

  • Standard Preparation: Prepare a reference standard solution of N-Carbamoyl Linagliptin (CAS 1955514-80-3) at the specification limit (typically 0.15% relative to the API concentration).

  • Chromatographic Execution: Inject 10 µL of the blank, standard, and sample solutions into the HPLC system utilizing the gradient outlined in Table 2. Monitor the eluent using a Photo Diode Array (PDA) detector at 225 nm 5.

  • LC-MS Confirmation: For structural elucidation, divert the eluent to a single quadrupole or Q-TOF mass spectrometer. Operate in positive Electrospray Ionization (ESI+) mode. N-Carbamoyl Linagliptin will yield a distinct pseudomolecular ion at m/z 516.2 [M+H]⁺.

  • System Suitability Criteria (The Self-Validation Gate):

    • Resolution (Rs): Must be > 1.5 between Linagliptin and N-Carbamoyl Linagliptin.

    • Tailing Factor (Tf): Must be < 2.0 for all peaks.

    • Precision: The %RSD of the impurity peak area from five replicate injections of the standard must be ≤ 2.0%.

Workflow S1 Sample Prep (1.0 mg/mL) S2 RP-HPLC (Gradient Elution) S1->S2 S3 PDA Detection (225 nm) S2->S3 S4 LC-MS/MS (m/z 516.2) S2->S4 S5 Data Validation (ICH Q3A) S3->S5 S4->S5

Self-validating analytical workflow for impurity profiling.

Regulatory Thresholds & Mitigation Strategies

Under ICH Q3A(R2) guidelines, any impurity in a drug substance with a maximum daily dose of ≤ 2 g must be identified and characterized if it exceeds 0.10% 2. Because N-Carbamoyl Linagliptin lacks the free primary amine essential for pharmacological activity, it is considered a non-efficacious degradant.

Mitigation in Manufacturing: To prevent the formation of CAS 1955514-80-3, manufacturers must:

  • Screen Excipients: Strictly monitor and limit urea and cyanate levels in excipients and buffers.

  • Control Process Parameters: Avoid prolonged exposure of the API to high temperatures in aqueous solutions, which accelerates the decomposition of trace urea into reactive cyanate.

  • Implement Robust Stability Testing: Utilize the stability-indicating RP-HPLC method described above to monitor the API through accelerated degradation studies (e.g., 40°C/75% RH) [[5]]().

References

  • J&K Scientific LLC.Linagliptin Impurity 60 | 1955514-80-3.
  • LGC Standards.N-Carbamoyl Linagliptin.
  • National Center for Biotechnology Information (PMC).Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design.
  • Rasayan Journal of Chemistry.IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE DEGRADANTS.
  • PubMed (NIH).Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • MDPI.Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

Exploratory

Whitepaper: Chemical Profiling and Analytical Characterization of N-Carbamoyl Linagliptin

Executive Summary Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally in the management of type 2 diabetes[1]. During the active pharmaceutical ingredient (API) manufactur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally in the management of type 2 diabetes[1]. During the active pharmaceutical ingredient (API) manufacturing process and long-term formulation storage, Linagliptin is susceptible to various degradation pathways, including oxidation, hydrolysis, and nucleophilic substitution[2]. Among the most critical process-related impurities and degradation products is N-Carbamoyl Linagliptin [3].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with an in-depth mechanistic analysis of this impurity's formation, its physicochemical properties, and a self-validating analytical protocol for its quantification, ensuring strict compliance with ICH Q3A/Q3B regulatory guidelines.

Physicochemical Profiling & Structural Data

N-Carbamoyl Linagliptin emerges when the primary amine of Linagliptin's piperidine ring undergoes a chemical modification, specifically carbamoylation[4]. Understanding the exact mass and structural properties of this derivative is the first step in establishing a robust analytical control strategy.

The table below summarizes the core quantitative and structural data essential for analytical reference and mass spectrometry tuning[3].

PropertyData / Specification
IUPAC Name (R)-1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)urea
CAS Registry Number 1955514-80-3
Molecular Formula C26H29N9O3
Molecular Weight 515.57 g/mol
Monoisotopic Exact Mass 515.2393 Da
Typical LC-MS Ion [M+H]+ m/z 516.24
Structural Classification Xanthine derivative / Urea derivative

Mechanistic Origin & Formation Pathways

To effectively control an impurity, one must first understand the causality of its formation. Linagliptin possesses a highly nucleophilic free primary amino group on its piperidine moiety[4]. When formulated as a free base, this amine exhibits significant reactivity toward incompatible partner drugs or pharmaceutical excipients containing acyl or carbamoyl donors[5].

The Causality of Carbamoylation: Urea is frequently present as a trace impurity in pharmaceutical excipients or utilized in co-formulations. Under conditions of elevated heat and moisture, urea degrades into reactive cyanate ions. The primary amine of Linagliptin executes a nucleophilic attack on the electrophilic carbon of the cyanate ion (or directly on a carbamoylating agent), leading to the irreversible formation of a urea linkage (–NHC(O)NH2)[5].

This carbamoylation neutralizes the basicity of the amine, fundamentally altering the molecule's electrostatic profile.

Formation_Pathway Lina Linagliptin API (Free Primary Amine) Intermediate Nucleophilic Attack (Transition State) Lina->Intermediate Heat / Moisture Cyanate Cyanate / Urea (Excipient Impurity) Cyanate->Intermediate Reactive Species NCarb N-Carbamoyl Linagliptin (Degradation Product) Intermediate->NCarb Carbamoylation

Fig 1. Mechanistic pathway of Linagliptin carbamoylation via excipient-derived reactive species.

Analytical Workflows & Methodologies

The detection of N-Carbamoyl Linagliptin requires high-resolution techniques due to the complex matrix of API degradation products (which can include formyl, acetyl, and oxidative derivatives)[2]. The following step-by-step UHPLC-ESI-Q-TOF MS methodology is designed as a self-validating system to ensure absolute data trustworthiness.

Causality Behind Experimental Choices
  • Why UHPLC over HPLC? The carbamoyl derivative is structurally similar to the parent API but exhibits slightly lower polarity due to the loss of the ionizable primary amine. UHPLC, utilizing a sub-2-micron C18 stationary phase, provides the necessary theoretical plates to baseline-resolve these closely eluting peaks.

  • Why ESI Positive Ion Mode? Despite the neutralization of the piperidine amine, the quinazoline and purine-dione nitrogen atoms within the Linagliptin scaffold readily accept protons, making ESI+ highly efficient for ionization[1].

  • Why High-Resolution Mass Spectrometry (Q-TOF)? It is essential for distinguishing N-Carbamoyl Linagliptin (m/z 516.24) from other isobaric process impurities via exact mass measurement (< 5 ppm error), preventing false positives[2].

Step-by-Step Protocol

Step 1: Sample Preparation & Extraction

  • Extract 10 mg of the Linagliptin formulation in 10 mL of Methanol:Water (50:50, v/v).

  • Sonicate for 15 minutes at 25°C to ensure complete solubilization without inducing thermal degradation.

  • Centrifuge at 10,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation of the API).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

Step 3: Mass Spectrometry (ESI-Q-TOF)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Range: m/z 100–1000 in positive ion mode.

Step 4: System Suitability & Self-Validation

  • Before sample analysis, inject a reference standard mixture of Linagliptin and N-Carbamoyl Linagliptin[3].

  • Validation Gate: The system is validated only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 and the mass accuracy for the m/z 516.247 ion is ≤5 ppm. If these criteria fail, the run must be aborted and the optics/column washed.

Analytical_Workflow SamplePrep 1. Sample Preparation (Extraction & Dilution) UHPLC 2. UHPLC Separation (C18 Column, Gradient) SamplePrep->UHPLC MS 3. ESI-Q-TOF MS (Positive Ion Mode) UHPLC->MS Data 4. Structural Elucidation (m/z 516.24 [M+H]+) MS->Data

Fig 2. Step-by-step UHPLC-MS/MS analytical workflow for the detection of N-Carbamoyl Linagliptin.

Toxicological & Regulatory Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, any degradation product exceeding the qualification threshold (typically 0.15% or 1.0 mg per day) must be structurally characterized and assessed for safety[2].

Because the carbamoylation of Linagliptin directly modifies the pharmacophore responsible for target engagement, N-Carbamoyl Linagliptin demonstrates negligible DPP-4 inhibitory activity. The primary amine is strictly required for critical salt-bridge formation within the DPP-4 active site. Therefore, while the impurity itself is pharmacologically inactive, its presence indicates severe formulation instability and a reduction in the therapeutic dose of the active API.

To mitigate this, formulators must utilize basic or nucleophilic stabilizing agents (e.g., L-arginine) to scavenge reactive excipient degradants and prevent the carbamoylation of the free base API during its shelf life[5].

References

  • Veeprho. "N-Carbamoyl Linagliptin | CAS 1955514-80-3". Veeprho Impurity Reference Standards. URL:[Link]

  • NIH / MDPI. "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques". International Journal of Molecular Sciences. URL:[Link]

  • MDPI. "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin". Molecules. URL:[Link]

  • Google Patents. "US10022379B2 - DPP-IV inhibitor combined with a further antidiabetic agent, tablets comprising such formulations, their use and process for their preparation". United States Patent and Trademark Office.

Sources

Foundational

Mechanistic Pathways and Mitigation Strategies for N-Carbamoyl Linagliptin Formation in Pharmaceutical Development

Abstract The development of robust pharmaceutical formulations requires a deep mechanistic understanding of active pharmaceutical ingredient (API) degradation pathways. Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of robust pharmaceutical formulations requires a deep mechanistic understanding of active pharmaceutical ingredient (API) degradation pathways. Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a highly reactive primary amine that is susceptible to carbamylation. This whitepaper provides an in-depth technical analysis of the causality behind N-carbamoyl linagliptin formation, detailing both solid-state excipient interactions and solution-state analytical artifacts. By employing self-validating experimental workflows, formulation scientists and analytical chemists can systematically identify, characterize, and mitigate this critical impurity.

Introduction: Linagliptin and Amine Reactivity

Linagliptin is a highly selective DPP-4 inhibitor utilized in the management of type 2 diabetes mellitus. Structurally, it features a xanthine derivative backbone coupled with a 3-aminopiperidine moiety. While this primary amine is essential for its pharmacodynamic efficacy—facilitating hydrogen bonding within the DPP-4 active site—it also introduces significant chemical liabilities.

Primary amines are notoriously potent nucleophiles. During drug product manufacturing, storage, or even analytical testing, the 3-aminopiperidine nitrogen can react with electrophilic trace impurities to form N-Carbamoyl Linagliptin (CAS No: 1955514-80-3), an undesired urea derivative[1]. Understanding the precise causality behind this carbamylation is non-negotiable for establishing authoritative control strategies.

Mechanistic Pathways of N-Carbamylation

The formation of N-carbamoyl linagliptin proceeds via a nucleophilic addition mechanism[2]. However, the source of the electrophile varies drastically depending on whether the degradation occurs in the solid-state formulation or during solution-state analytical preparation.

2.1. Solid-State Degradation: Excipient-Driven Carbamylation

Excipients are rarely entirely inert. Polymeric excipients or those synthesized using urea-based reagents often harbor trace levels of urea. Under accelerated stability conditions (e.g., 60 °C and 70% RH), urea undergoes an elimination reaction to form ammonia and isocyanic acid (HN=C=O).

The Causality: The 3-aminopiperidine moiety of linagliptin attacks the highly electrophilic carbon of isocyanic acid. This nucleophilic addition forms a transient tetrahedral intermediate that rapidly undergoes proton transfer to yield the stable N-carbamoyl adduct[2]. Furthermore, specific excipients such as croscarmellose sodium have been documented to exacerbate incompatibilities and degradation in amine-containing DPP-4 inhibitors[3].

G Excipient Excipient Impurities (e.g., Urea) Cyanate Isocyanic Acid (O=C=N-H) Excipient->Cyanate Degradation Intermediate Tetrahedral Intermediate Cyanate->Intermediate Electrophilic Carbon Linagliptin Linagliptin API (Primary Amine) Linagliptin->Intermediate Nucleophilic Attack Carbamoyl N-Carbamoyl Linagliptin (Urea Derivative) Intermediate->Carbamoyl Proton Transfer

Figure 1: Mechanistic pathway of linagliptin carbamylation via excipient-derived cyanate.

2.2. Solution-State Degradation: The Acetonitrile/Sonication Artifact

A confounding pathway for N-carbamoyl linagliptin formation occurs entirely as an artifact of analytical sample preparation. When linagliptin tablets are prepared for HPLC analysis using an acetonitrile-containing diluent and subjected to sonication to accelerate dissolution, an artificial solution degradant (often eluting at a relative retention time[RRT] of 1.28) is generated[4].

The Causality: Hydrocyanic acid (HCN) is a known trace impurity in HPLC-grade acetonitrile. The localized high temperatures and intense cavitation energies generated by sonication catalyze the reaction between the linagliptin API and HCN, driving the formation of the urea derivative[4].

Experimental Protocols: Self-Validating Systems

To establish trustworthiness in analytical and formulation methods, any hypothesized degradation pathway must be rigorously tested using a self-validating loop: Hypothesize → Artificially Induce → Characterize → Mitigate → Verify.

Protocol 3.1: Mechanism-Based Stress Testing for Solution Degradants

To definitively prove that HCN and sonication are the causative agents for the analytical carbamoyl artifact, the following self-validating protocol is employed:

  • Baseline Establishment: Prepare Linagliptin API in standard HPLC-grade acetonitrile diluent. Sonicate for 30 minutes. Analyze via LC-PDA/UV-MSⁿ to quantify the baseline RRT 1.28 peak[4].

  • Artificial Spiking (The Stress Test): Prepare a second sample, but spike the diluent with Trimethylsilyl cyanide (TMSCN). Scientific Rationale: TMSCN slowly hydrolyzes in the presence of trace water to yield a controlled, continuous release of HCN[4].

  • Energy Input: Sonicate the TMSCN-spiked sample for 30 minutes to provide the necessary activation energy via cavitation.

  • Structural Confirmation: Analyze via LC-MS. The RRT 1.28 peak will be significantly enriched. Isolate this peak via preparative HPLC and subject it to 1D and 2D NMR to confirm the N-carbamoyl urea structural modification[4].

  • Mitigation Verification: Prepare a third sample using the standard diluent, but replace sonication with vortex vibration (which provides fluid mixing without cavitation energy). Analyze to verify the impurity drops below the limit of detection (LOD)[4].

Workflow Step1 Sample Prep: Linagliptin in ACN Step2 Sonication (Cavitation Energy) Step1->Step2 Step3 LC-MS Detects RRT 1.28 Impurity Step2->Step3 Induces degradation Step4 Stress Test: Spike with TMSCN Step3->Step4 Hypothesis generation Step5 NMR Confirmation of Urea Degradant Step4->Step5 Structural validation Step6 Process Fix: Use Vortex Vibration Step5->Step6 Implement control

Figure 2: Self-validating workflow for identifying and mitigating solution-state carbamylation.

Protocol 3.2: Excipient Compatibility Screening
  • Preparation: Create binary mixtures of Linagliptin API with selected excipients (e.g., lactose, mannitol, magnesium stearate, croscarmellose sodium, dibasic calcium phosphate) in a 1:1 w/w ratio[5].

  • Stress Application: Subject the solid-state mixtures to accelerated stress conditions (60 °C and 70% RH) for 4 weeks[5].

  • Spectroscopic Analysis: Analyze the stressed and non-stressed samples using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FT-IR) spectroscopy[5].

  • Chemometric Assessment: Apply Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to evaluate spectral shifts (e.g., shifts in the N-H stretching bands) indicative of amine-excipient interactions[5].

Quantitative Data & Impurity Profiling

Table 1: Effect of Sample Preparation Parameters on N-Carbamoyl Linagliptin Formation

Sample Preparation Condition Diluent Energy Source RRT 1.28 Impurity Level (%) Conclusion
Standard Prep ACN/Water Sonication (30 min) 0.15 - 0.35% Fails ICH limits
Spiked Prep ACN/Water + TMSCN Sonication (30 min) > 2.50% Mechanistic confirmation

| Optimized Prep | ACN/Water | Vortex Vibration | < 0.02% (ND) | Validated mitigation |

Table 2: Excipient Compatibility and Solid-State Stability

Excipient Interaction Potential Mechanism / Observation Recommendation
Croscarmellose Sodium High Accelerates primary amine degradation Avoid or strictly limit use
Dibasic Calcium Phosphate Low Stabilizes the primary amine Preferred formulation filler

| Polyvinylpyrrolidone (PVP) | Moderate | Shows interactions under high temp/humidity | Requires strict moisture control |

Mitigation and Control Strategies

Based on the established causality, drug development professionals must implement the following controls to ensure the scientific integrity of the final drug product:

  • Rational Excipient Selection: Formulation scientists must avoid excipients with known urea or cyanate impurities. Dibasic calcium phosphate has been explicitly demonstrated to ensure the stability of linagliptin in solid dosage formulations, circumventing the amine-reactive degradation pathways typical of other fillers and disintegrants like croscarmellose sodium[3].

  • Analytical Method Optimization: Standard operating procedures (SOPs) must strictly prohibit the use of sonication when acetonitrile is used as a diluent for linagliptin sample preparation. Standardizing vortex vibration or mechanical shaking prevents the artificial generation of the urea degradant[4].

  • Raw Material Control: Implement strict vendor qualifications and specifications for HCN limits in incoming HPLC-grade acetonitrile batches used in Quality Control (QC) laboratories.

References
  • Title: CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity - Anant Pharmaceuticals Pvt. Ltd. Source: anantlabs.com URL: [Link]

  • Title: Investigation of an artificial solution degradant of linagliptin: An undesired linagliptin urea derivative generate in sample preparation of linagliptin treated by sonication in acetonitrile containing diluent Source: researchgate.net URL: [Link]

  • Title: DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients Source: mdpi.com URL: [Link]

  • Title: Pharmaceutical formulations of linagliptin - Patent 2853257 Source: epo.org URL: [Link]

Sources

Exploratory

N-Carbamoyl Linagliptin: Mechanistic Profiling and Analytical Methodologies for Impurity Reference Standards

Executive Overview Linagliptin is a highly selective, reversible dipeptidyl peptidase-4 (DPP-4) inhibitor utilized extensively in the therapeutic management of type 2 diabetes[1]. During the synthesis, formulation, and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Linagliptin is a highly selective, reversible dipeptidyl peptidase-4 (DPP-4) inhibitor utilized extensively in the therapeutic management of type 2 diabetes[1]. During the synthesis, formulation, and shelf-life of the Active Pharmaceutical Ingredient (API), various chemical impurities can emerge, necessitating rigorous quality control to ensure patient safety. Among these, N-Carbamoyl Linagliptin (CAS 1955514-80-3) stands out as a critical reference standard. It plays a mandatory role in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial release testing of Linagliptin[2].

This technical guide provides an in-depth analysis of the chemical origins of this impurity, its structural properties, and the self-validating analytical protocols required for its precise quantification.

Chemical and Structural Profiling

N-Carbamoyl Linagliptin, pharmacopeially referred to as N-Aminoacyl Linagliptin, is a urea derivative of the parent API[2]. The structural transformation occurs specifically at the primary amine located on the chiral piperidine ring of the Linagliptin molecule.

Table 1: Quantitative and Structural Data of N-Carbamoyl Linagliptin

ParameterSpecification
Analyte Name N-Carbamoyl Linagliptin
CAS Registry Number 1955514-80-3[2]
Molecular Formula C26H29N9O3
Molecular Weight 515.57 g/mol
IUPAC Nomenclature (R)-1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)urea[2]
SMILES String CC#CCn1c(nc2N(C)C(=O)N(Cc3nc(C)c4ccccc4n3)C(=O)c12)N5CCCNC(=O)N[3]
Mass Shift from API +43 Da

Mechanistic Origin: The Carbamoylation Pathway

To effectively control an impurity, one must first understand its genesis. Linagliptin features a chiral 3-aminopiperidine moiety containing a highly nucleophilic primary amine. In synthetic environments where urea-based reagents are used, or where cyanate impurities are present (often as degradation products of environmental nitrogenous solvents), this amine is susceptible to carbamoylation.

Causality of Formation: The primary amine undergoes a nucleophilic attack on the electrophilic carbon of the carbamoylating agent (e.g., cyanic acid). This reaction converts the highly basic primary amine into a neutral urea group. This fundamental shift in the molecule's pKa​ and lipophilicity is the exact physicochemical difference that analytical scientists exploit during chromatographic separation.

Pathway API Linagliptin API (Primary Amine) Impurity N-Carbamoyl Linagliptin (Urea Derivative) API->Impurity Nucleophilic Attack Agent Carbamoylating Agent (e.g., Cyanic Acid) Agent->Impurity +CONH2 Addition

Chemical formation pathway of N-Carbamoyl Linagliptin via nucleophilic addition.

Self-Validating Analytical Protocols

Comprehensive characterization of impurity reference standards requires a battery of orthogonal techniques, typically encompassing 1H-NMR, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA)[4]. Below is a field-proven, self-validating UHPLC-MS/MS workflow designed to isolate and quantify N-Carbamoyl Linagliptin with absolute certainty.

Protocol: Orthogonal UHPLC-UV-MS/MS Quantification

Causality-Driven Design: Because carbamoylation neutralizes the primary amine, the impurity is significantly less polar than the parent API at a slightly acidic pH. By utilizing an ammonium acetate buffer (pH 6.0), we maintain the API in a partially ionized state while the impurity remains completely neutral. This drives the impurity to interact more strongly with the hydrophobic C18 stationary phase, maximizing chromatographic resolution.

Step 1: Matrix Preparation & Internal Calibration

  • Action: Dissolve the Linagliptin sample in a 50:50 (v/v) Water:Acetonitrile diluent to a concentration of 1.0 mg/mL. Spike a secondary system suitability vial with 0.15% w/w N-Carbamoyl Linagliptin reference standard.

  • Self-Validation Loop: Inject a blank diluent followed by a Limit of Quantitation (LOQ) standard (typically 0.03% w/w). Validation Gate: The system is only cleared for analysis if the LOQ standard yields a Signal-to-Noise (S/N) ratio ≥ 10 and the blank chromatogram shows zero co-eluting peaks.

Step 2: Chromatographic Resolution (UHPLC)

  • Action: Inject 2 µL onto a sub-2-micron C18 column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Channel A: 10 mM Ammonium Acetate (pH 6.0). Channel B: LC-MS grade Acetonitrile. Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Self-Validation Loop: Calculate the critical pair resolution ( Rs​ ) between the Linagliptin peak and the N-Carbamoyl Linagliptin peak. Validation Gate: Rs​ must be ≥ 2.0. If Rs​ < 2.0, causality dictates a failure in buffer capacity or column stationary phase collapse; the protocol requires an immediate halt and column flush.

Step 3: Structural Confirmation via ESI-MS/MS

  • Action: Divert the post-UV flow (monitored at 225 nm) into a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

  • Causality: The high basicity of the quinazoline and purine nitrogens within the Linagliptin scaffold ensures excellent ionization efficiency in positive mode, even when the piperidine amine is neutralized.

  • Self-Validation Loop: Monitor the parent ion transitions. The API must register at m/z 473 [M+H]+ . The impurity must register at m/z 516 [M+H]+ . Validation Gate: The precise +43 Da mass shift must be observed, mathematically confirming the structural addition of the −CONH2​ moiety (43 Da) replacing a single hydrogen atom.

Workflow Prep Sample Preparation (Spiked API + Standard) SST System Suitability Test (Resolution > 2.0) Prep->SST SST->Prep Fail UHPLC UHPLC Separation (pH 6.0 Buffer) SST->UHPLC Pass MS ESI-MS/MS Detection (m/z 516 [M+H]+) UHPLC->MS Val Self-Validation Check (Mass Shift +43 Da) MS->Val

Self-validating UHPLC-MS/MS analytical workflow for impurity profiling.

Regulatory Implications for Drug Development

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the qualification threshold must be structurally elucidated and continuously monitored. Utilizing a highly pure, well-characterized N-Carbamoyl Linagliptin reference standard ensures that commercial batches of Linagliptin are accurately profiled. This guarantees the absence of efficacy-reducing degradation products, thereby securing the trustworthiness of the final pharmaceutical product submitted to regulatory bodies.

References

  • N-Carbamoyl Linagliptin | CAS 1955514-80-3 , Veeprho,[Link]

Sources

Foundational

pharmacological relevance of N-Carbamoyl Linagliptin

An In-Depth Technical Whitepaper on the Pharmacological and Analytical Relevance of N-Carbamoyl Linagliptin Executive Summary In the landscape of type 2 diabetes mellitus (T2DM) management, dipeptidyl peptidase-4 (DPP-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacological and Analytical Relevance of N-Carbamoyl Linagliptin

Executive Summary

In the landscape of type 2 diabetes mellitus (T2DM) management, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a paradigm of incretin-based glycemic control. Linagliptin stands out within this class due to its unique xanthine-based scaffold and predominantly non-renal excretion pathway[1]. However, the synthesis and long-term stability of Linagliptin API (Active Pharmaceutical Ingredient) are susceptible to the formation of specific degradation products and process impurities.

Among the most critical of these is N-Carbamoyl Linagliptin (CAS 1955514-80-3)[2]. Formed via the carbamoylation of the primary amine on the piperidine ring—often due to interactions with cyanate impurities present in urea-containing excipients or specific synthetic reagents—this derivative presents a unique pharmacological and analytical challenge. This whitepaper deconstructs the structural biology, pharmacological attenuation, and self-validating analytical methodologies required to monitor N-Carbamoyl Linagliptin in drug development.

Structural Biology & The Causality of Pharmacological Attenuation

To understand the , one must first analyze the precise molecular mechanics of the parent drug's interaction with the DPP-4 enzyme.

The DPP-4 Active Site Architecture

The active site of human DPP-4 is characterized by several distinct binding pockets (S1, S2, S1', S2'). Linagliptin achieves its exceptional potency (IC50 ~1 nM) through a multi-point binding model[3]:

  • S1' Pocket: The uracil-like moiety of the xanthine scaffold engages in strong π−π stacking with Tyr547[4].

  • S2' Pocket: The quinazoline ring stacks with the hydrophobic indole side chain of Trp629[4].

  • S2 Pocket (The Critical Anchor): The S2 pocket contains a highly negatively charged "hot spot" formed by the tandem acidic residues Glu205 and Glu206 [3]. In active Linagliptin, the free primary amine of the piperidine ring is protonated at physiological pH. This cationic center forms a rigid, charge-reinforced network of salt bridges with Glu205 and Glu206, effectively locking the inhibitor into the active site[4].

The Consequence of Carbamoylation

N-Carbamoyl Linagliptin features a urea (carbamoyl) group (-NH-C(=O)-NH2) in place of the free primary amine[5]. This seemingly minor functional group alteration has profound thermodynamic consequences:

  • Loss of Basicity: The lone pair of electrons on the piperidine nitrogen is now delocalized into the adjacent carbonyl group via resonance.

  • Neutralization at pH 7.4: The molecule loses its cationic state at physiological pH.

  • Abolition of the Salt Bridge: Without the positive charge, the electrostatic attraction to the Glu205/Glu206 dyad is completely abolished. Furthermore, the added bulk of the carbamoyl group introduces steric clashes within the tight S2 pocket.

Consequently, N-Carbamoyl Linagliptin acts as a severely attenuated derivative. While the xanthine core still provides some baseline affinity, the loss of the S2 anchor strips the molecule of its clinical efficacy, rendering it a pharmacologically inactive impurity that dilutes the potency of the API batch.

BindingMechanisms cluster_DPP4 DPP-4 Active Site cluster_Linagliptin Linagliptin (API) cluster_Impurity N-Carbamoyl Linagliptin S2 S2 Pocket Glu205 & Glu206 S1 S1' Pocket Tyr547 L_Amine Piperidine Amine Positively Charged (+) L_Amine->S2 Charge-Reinforced Salt Bridge (High Affinity) L_Core Xanthine Core Neutral L_Core->S1 π-π Stacking I_Amine Carbamoylated Amine Neutral Charge (0) I_Amine->S2 Steric Clash & Loss of Electrostatic Binding

Fig 1: Disruption of DPP-4 S2 pocket binding due to piperidine amine carbamoylation.

Quantitative Molecular Profiling

To facilitate impurity tracking and regulatory submissions (e.g., ANDA/NDA), the physicochemical disparities between the parent drug and the carbamoylated derivative must be strictly parameterized[5].

ParameterLinagliptin (Active API)N-Carbamoyl Linagliptin (Impurity)
CAS Registry Number 668270-12-01955514-80-3
IUPAC Nomenclature 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)...1-((1R)-3-(7-(But-2-yn-1-yl)...cyclohexyl)urea
Molecular Formula C25H28N8O2C26H29N9O3
Molecular Weight 472.55 g/mol 515.57 g/mol
Piperidine N-Terminal Free Primary Amine (-NH2)Carbamoylated (-NH-CO-NH2)
Net Charge at pH 7.4 Cationic (+1)Neutral (0)
DPP-4 S2 Interaction Strong Salt Bridge (Glu205/206)Disrupted (Steric/Electrostatic loss)
Regulatory Status Therapeutic AgentICH Q3A Controlled Impurity

Self-Validating Analytical Protocol: LC-MS/MS Quantification

Because N-Carbamoyl Linagliptin lacks the highly basic primary amine, its chromatographic retention and ionization efficiency differ significantly from Linagliptin. The following protocol outlines a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology designed to isolate and quantify this impurity down to parts-per-million (ppm) thresholds.

Causality of Methodological Choices
  • Stationary Phase: A sub-2 μ m C18 column is selected. The carbamoylation increases the lipophilicity of the molecule, resulting in stronger retention on a reversed-phase column compared to the highly polar parent drug.

  • Mobile Phase Additives: While the piperidine amine is neutralized, the quinazoline ring nitrogens remain weakly basic. Using 0.1% Formic Acid ensures protonation of the quinazoline system, facilitating robust Electrospray Ionization (ESI+).

  • Self-Validation: The protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, alongside continuous transition ratio monitoring to ensure peak purity.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation & System Suitability Testing (SST)

  • Weigh 10.0 mg of Linagliptin API and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Spike the sample with 50 ng/mL of Linagliptin-d3 (SIL-IS) to serve as the internal standard.

  • Self-Validation Check: Inject a blank solvent run. The system is only validated for use if the signal-to-noise (S/N) ratio at the target retention times in the blank is < 3, proving zero column carryover.

Step 2: UHPLC Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 8 minutes. The increased lipophilicity of N-Carbamoyl Linagliptin will cause it to elute after the main Linagliptin peak.

Step 3: Mass Spectrometry (ESI-MS/MS) Configuration

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion Selection: Set Q1 to isolate m/z 516.2 [M+H]+ for N-Carbamoyl Linagliptin (based on MW 515.57).

  • Collision-Induced Dissociation (CID): Apply a collision energy of 25-30 eV using Argon as the collision gas.

  • Multiple Reaction Monitoring (MRM): Monitor the primary quantifier transition (e.g., m/z 516.2 m/z 120.1) and a secondary qualifier transition.

  • Self-Validation Check: The ratio between the quantifier and qualifier transitions must remain within ± 15% of the reference standard. A deviation indicates co-eluting isobaric interference, invalidating the run.

AnalyticalWorkflow Step1 1. Sample Preparation API dissolved in MeOH:H2O (50:50) Internal Standard Addition Step2 2. UHPLC Separation C18 Column (Steric Retention) Gradient: 0.1% Formic Acid / MeCN Step1->Step2 Step3 3. ESI+ Ionization Protonation of Quinazoline Nitrogen Target m/z: 516.2[M+H]+ Step2->Step3 Step4 4. MS/MS MRM Detection Self-Validating: Transition Ratio Monitoring S/N > 10 for LOQ Step3->Step4

Fig 2: Self-validating LC-MS/MS workflow for N-Carbamoyl Linagliptin quantification.

Conclusion

N-Carbamoyl Linagliptin is far more than a simple structural analog; it is a textbook example of how a single functional group modification can dictate the pharmacokinetic and pharmacodynamic fate of a molecule. By neutralizing the primary amine critical for S2 pocket binding in the DPP-4 enzyme, carbamoylation strips the molecule of its therapeutic utility. For drug development professionals, understanding this causality is paramount. It dictates the necessity for stringent excipient screening (to avoid cyanate/urea donors) and mandates the deployment of highly specific, self-validating LC-MS/MS protocols to ensure API purity and regulatory compliance.

References

  • Veeprho. N-Carbamoyl Linagliptin | CAS 1955514-80-3. Retrieved from [Link][5]

  • Journal of Medicinal Chemistry (ACS Publications). Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Retrieved from [Link][4]

  • National Institutes of Health (PMC). A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase. Retrieved from[Link][3]

  • National Institutes of Health (PMC). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Retrieved from [Link][1]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of N-Carbamoyl Linagliptin: A Technical Whitepaper

Executive Summary Linagliptin is a highly selective, xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the clinical management of type 2 diabetes mellitus. Throughout the lifecycle of Linagliptin—spanni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linagliptin is a highly selective, xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the clinical management of type 2 diabetes mellitus. Throughout the lifecycle of Linagliptin—spanning active pharmaceutical ingredient (API) synthesis, formulation, and stability testing—various process-related impurities and degradation products can emerge[]. Among these, N-Carbamoyl Linagliptin (CAS: 1955514-80-3) represents a critical impurity that requires stringent regulatory control[2]. This whitepaper provides an in-depth analysis of the IUPAC nomenclature, mechanistic formation, pharmacological impact, and self-validating analytical methodologies required for the rigorous quantification of this specific impurity.

Chemical Nomenclature & Structural Elucidation

The pharmacological efficacy of Linagliptin relies heavily on its specific stereochemistry and functional groups. The conversion of its primary amine to a urea derivative fundamentally alters its chemical identity and behavior.

  • Linagliptin IUPAC Name: 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione[3][4].

  • N-Carbamoyl Linagliptin IUPAC Name: (R)-1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)urea[2].

The structural shift involves the highly nucleophilic primary amine on the piperidine ring ( −NH2​ ) reacting to form a carbamoyl group ( −NH−CO−NH2​ ).

Quantitative Data Presentation: Physicochemical Comparison
PropertyLinagliptinN-Carbamoyl Linagliptin
CAS Number 668270-12-0[3]1955514-80-3[2]
Molecular Formula C25​H28​N8​O2​ [4] C26​H29​N9​O3​ [5]
Molecular Weight 472.54 g/mol [6]515.57 g/mol [5]
Key Functional Group Primary Amine ( −NH2​ )Urea ( −NH−CO−NH2​ )
DPP-4 Binding Affinity High (Active)[7]Suppressed (Inactive)

Causality & Mechanistic Pathway of N-Carbamoylation

Why does this impurity form? Primary amines in APIs are notoriously reactive. In Linagliptin, the (3R)-3-aminopiperidin-1-yl moiety is highly susceptible to electrophilic attack. N-carbamoylation typically occurs when the API is exposed to urea or cyanate impurities, which can be present as trace contaminants in excipients or generated as byproducts during specific synthetic or sterilization processes[][8]. The nucleophilic nitrogen of the piperidine amine attacks the electrophilic carbon of the cyanate/urea source. This is followed by a rapid proton transfer, yielding the highly stable urea derivative (N-Carbamoyl Linagliptin).

Pathway A Linagliptin API (Primary Amine Intact) C Nucleophilic Attack (Piperidine -NH2 attacks C=O/C#N) A->C B Electrophilic Source (Cyanate/Urea Excipient) B->C D Intermediate Complex C->D E N-Carbamoyl Linagliptin (Urea Formation) D->E Proton Transfer F Loss of DPP-4 Binding (Neutralized Amine) E->F Pharmacological Impact

Mechanistic pathway of Linagliptin N-carbamoylation and its pharmacological impact.

Pharmacological Implications

The formation of N-Carbamoyl Linagliptin is not merely a regulatory compliance issue; it directly impacts the drug's mechanism of action. Crystallographic studies (e.g., PDB ID: 2rgu) reveal that Linagliptin's aminopiperidine motif occupies the S2 sub-site of the DPP-4 enzyme[7]. The primary amine acts as a critical anchor, forming essential hydrogen bonds with residues Glu205, Glu206, and Tyr662[7].

Carbamoylation neutralizes the basicity of this amine and introduces steric bulk. This modification effectively abolishes the hydrogen-bonding interactions with the glutamate residues, rendering the impurity pharmacologically inactive and reducing the overall potency of the formulated drug if present in high quantities.

Analytical Methodologies: Self-Validating RP-HPLC/LC-MS Protocol

To ensure pharmaceutical quality, the detection of N-Carbamoyl Linagliptin requires a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (LC-MS/MS).

Causality of Method Design: The urea modification makes N-Carbamoyl Linagliptin slightly less basic and alters its hydrophobicity compared to the parent API. A gradient elution on a C18 column ensures adequate retention and baseline separation, preventing co-elution.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve the Linagliptin sample in a diluent (Water:Acetonitrile 50:50 v/v) to a concentration of 1.0 mg/mL. Prepare a spiked control containing 0.1% N-Carbamoyl Linagliptin reference standard to establish retention time markers[9].

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.0) — carefully selected to maintain the ionization state of the API without degrading the column.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 80% B over 25 minutes.

  • System Suitability Testing (SST) - The Self-Validating Step: Inject a resolution mixture containing both the API and the impurity. The analytical sequence must automatically halt if the resolution ( Rs​ ) between Linagliptin and N-Carbamoyl Linagliptin is <1.5 . This built-in logic ensures column efficiency and mobile phase integrity are validated before any sample analysis occurs.

  • Detection & Quantification:

    • UV Detection: 225 nm (optimal for the xanthine and quinazoline chromophores).

    • MS Parameters: Electrospray Ionization (ESI) in positive mode. Monitor the precursor-to-product ion transition for m/z 516.2 [M+H]+ (N-Carbamoyl Linagliptin)[5][10].

  • Data Processing: Calculate the impurity percentage using the area normalization method against the established Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Workflow S1 Sample Preparation (API + Spiked Standard) S2 RP-HPLC Separation (C18 Column, Gradient) S1->S2 S3 System Suitability (SST) (Resolution > 1.5) S2->S3 Self-Validation S3->S2 Fail (Halt & Adjust) S4 LC-MS/MS Detection (m/z 516.2 [M+H]+) S3->S4 Pass S5 Data Validation (LOD/LOQ Check) S4->S5

Self-validating RP-HPLC/LC-MS workflow for quantifying N-Carbamoyl Linagliptin.

References

  • Veeprho - N-Carbamoyl Linagliptin | CAS 1955514-80-3 URL:[Link]

  • Anant Pharmaceuticals - CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity URL:[Link]

  • Wikipedia - Linagliptin URL: [Link]

  • RCSB PDB - Linagliptin - Diabetes Mellitus URL:[Link]

  • PubChem (NIH) - Linagliptin | C25H28N8O2 | CID 10096344 URL:[Link]

  • FDA PrecisionFDA - LINAGLIPTIN URL:[Link]

  • Pharmaffiliates - Linagliptin-impurities URL:[Link]

  • PMC (NIH) - Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin URL:[Link]

Sources

Foundational

Molecular Weight and Mechanistic Profiling of N-Carbamoyl Linagliptin: Analytical and Pharmacological Perspectives

Executive Summary Linagliptin is a highly potent, selective 1 widely prescribed for the management of type 2 diabetes mellitus[1]. During the synthesis, formulation, or prolonged storage of linagliptin, various degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linagliptin is a highly potent, selective 1 widely prescribed for the management of type 2 diabetes mellitus[1]. During the synthesis, formulation, or prolonged storage of linagliptin, various degradation products and impurities can emerge. Among the most critical of these is N-Carbamoyl Linagliptin , a urea derivative formed via the carbamoylation of the active pharmaceutical ingredient (API)[2].

With a molecular weight of 515.57 g/mol , this impurity serves as a critical quality attribute for regulatory monitoring and provides profound insights into the structure-activity relationship (SAR) of the parent drug[2]. This technical guide explores the causality of its formation, its pharmacological impact on DPP-4 binding, and details a self-validating analytical protocol for its precise quantification.

Chemical Identity and Structural AnalysisN-Carbamoyl Linagliptin (CAS No. 1955514-80-3) is characterized by the addition of a carbamoyl group (-CONH₂) to the primary amine of linagliptin's 3-aminopiperidine ring[2]. This covalent modification increases the molecular weight from approximately 472.54 g/mol (parent API) to 515.57 g/mol [1][2].

Table 1: Comparative Chemical Properties

PropertyLinagliptin (API)N-Carbamoyl Linagliptin (Impurity)
CAS Number 668270-12-01955514-80-3
Molecular Formula C₂₅H₂₈N₈O₂C₂₆H₂₉N₉O₃
Molecular Weight 472.54 g/mol 515.57 g/mol
Monoisotopic Mass 472.2335 Da515.2393 Da
Functional Group Primary Amine (-NH₂)Urea Derivative (-NH-CO-NH₂)

Mechanistic Pathway of Carbamoylation (Causality)

The formation of N-Carbamoyl Linagliptin is driven by nucleophilic addition. The 3-aminopiperidine ring of linagliptin features a highly nucleophilic primary amine. In pharmaceutical manufacturing or within excipient matrices, trace amounts of urea can spontaneously isomerize into ammonium cyanate in aqueous environments. The electrophilic carbon of the cyanate ion (O=C=N⁻) is rapidly attacked by the primary amine of linagliptin, resulting in a stable urea linkage.

Understanding this causality is crucial for formulation scientists: mitigating this 515.57 g/mol impurity requires strict control over excipient purity (e.g., avoiding urea-containing or cyanate-generating compounds) and managing moisture levels during drug product shelf-life.

Carbamoylation Lin Linagliptin API MW: 472.54 g/mol (Primary Amine Intact) Reaction Nucleophilic Attack (at 3-Aminopiperidine) Lin->Reaction Reagent Carbamoylating Agent (e.g., Urea/Cyanate) Reagent->Reaction Impurity N-Carbamoyl Linagliptin MW: 515.57 g/mol (Urea Derivative) Reaction->Impurity

Figure 1: Mechanistic pathway of linagliptin carbamoylation leading to the 515.57 g/mol impurity.

Pharmacological Implications: The S2 Pocket Disruption

The molecular weight shift from 472.54 to 515.57 g/mol is not merely a structural artifact; it fundamentally destroys the drug's efficacy. Linagliptin's exceptional potency relies on its aminopiperidine moiety occupying the S2 subsite of the DPP-4 enzyme[3]. Specifically, the positively charged primary amine forms a4 of the DPP-4 enzyme[3][4].

When this amine is carbamoylated, it is converted into a neutral, bulky urea group. This modification eliminates the positive charge required for the Glu205/Glu206 salt bridges and introduces severe steric hindrance within the tight S2 pocket. Consequently, N-Carbamoyl Linagliptin exhibits negligible DPP-4 inhibition, validating why stringent regulatory limits are placed on this specific impurity to ensure clinical efficacy[4].

DPP4_Binding DPP4 DPP-4 Enzyme (Glu205 / Glu206) Active Strong Salt Bridges (Potent Inhibition) DPP4->Active Linagliptin Inactive Loss of Salt Bridges (Inactive/Weak) DPP4->Inactive Impurity Lin Linagliptin (Charged Amine) Lin->DPP4 Binds S2 Pocket NCarb N-Carbamoyl Linagliptin (Neutral Urea) NCarb->DPP4 Steric Clash

Figure 2: Impact of carbamoylation on DPP-4 S2 pocket binding and pharmacological activity.

Analytical Methodology: LC-HRMS Determination

To confidently differentiate N-Carbamoyl Linagliptin from other isobaric impurities, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is required. The method below utilizes standard addition to internally validate matrix effects, ensuring absolute trustworthiness in the quantitative readout.

Step-by-Step Protocol: UHPLC-HRMS Analysis
  • Step 1: Sample Preparation (Self-Validating Standard Addition) Prepare the API sample at 1.0 mg/mL in 50:50 Water:Acetonitrile. Aliquot the sample into three vials. Spike vials 2 and 3 with known concentrations (e.g., 0.1% and 0.5% w/w) of a5[5]. This standard addition creates a self-validating calibration curve that inherently accounts for ion suppression.

  • Step 2: Chromatographic Separation Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5) – chosen specifically to avoid the ion suppression commonly associated with Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes. The carbamoyl impurity, being slightly more polar due to the urea group, will elute with a distinct retention time compared to the parent API.

  • Step 3: HRMS Detection (ESI+) Operate the Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Target the exact monoisotopic mass of the protonated adduct[M+H]⁺ at m/z 516.2471 [5]. Ensure mass accuracy is maintained below 5 ppm using an internal lock mass.

  • Step 4: MS/MS Causality Check Isolate m/z 516.2471 and apply collision-induced dissociation (CID). The defining diagnostic fragment is the neutral loss of the carbamoyl group (-43 Da), yielding a fragment at m/z 473.24 (corresponding to the protonated parent linagliptin). This transition (516.247 → 473.24) definitively proves the structural causality of the impurity.

LCMS_Workflow Prep Sample Prep (Standard Addition) UHPLC UHPLC Separation (C18, NH4OAc/MeCN) Prep->UHPLC ESI ESI+ Ionization [M+H]+ = 516.247 m/z UHPLC->ESI HRMS Orbitrap HRMS (Mass Accuracy <5 ppm) ESI->HRMS Valid Data Validation (MS/MS Fragments) HRMS->Valid

Figure 3: Self-validating LC-HRMS workflow for detecting the 515.57 g/mol impurity.

Regulatory & Quality Control Perspectives

According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities in new drug substances must be identified and quantified if they exceed the 0.10% reporting threshold. Given that N-Carbamoyl Linagliptin lacks the pharmacodynamic activity of the parent drug and alters the physicochemical profile of the formulation, its strict quantification is mandatory. Utilizing certified reference materials ensures that analytical methods are robust, reproducible, and compliant with global pharmacopeial standards[2][5].

References

  • N-Carbamoyl Linagliptin | CAS 1955514-80-3 - Veeprho Source: veeprho.com URL:[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of N-Carbamoyl Linagliptin

Abstract This application note details a robust, specific, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of N-Carbamoyl Linagliptin, a potential impuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, specific, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of N-Carbamoyl Linagliptin, a potential impurity and related substance of Linagliptin. Linagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This method is designed for use in quality control and stability testing, providing reliable separation of N-Carbamoyl Linagliptin from the parent drug, Linagliptin. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3]

Introduction and Scientific Rationale

Linagliptin functions by inhibiting the DPP-4 enzyme, which in turn slows the inactivation of incretin hormones like GLP-1 and GIP.[1][4] This mechanism enhances glucose-dependent insulin secretion and helps regulate blood glucose levels. During the synthesis, formulation, or storage of Linagliptin, various related substances and degradation products can emerge.

N-Carbamoyl Linagliptin is a relevant impurity that requires careful monitoring. Its structural similarity to Linagliptin presents a chromatographic challenge, necessitating a highly selective analytical method. The development of a stability-indicating HPLC method is crucial, as it must be able to quantify the impurity in the presence of the API and any products that may form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[5][6] This protocol provides a comprehensive framework for achieving this, grounded in the principles of analytical quality by design and rigorous validation as stipulated by global regulatory bodies.[7]

Analyte and Parent Compound Structures

A clear understanding of the molecular structures is fundamental to developing a selective chromatographic method.

G cluster_0 Linagliptin cluster_1 N-Carbamoyl Linagliptin Linagliptin L_formula C₂₅H₂₈N₈O₂ L_mw MW: 472.54 g/mol NCarbamoyl NC_formula C₂₆H₂₉N₉O₃ NC_mw MW: 515.57 g/mol G cluster_Validation Method Validation Workflow (ICH Q2(R2)) cluster_Params Core Validation Parameters ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery %) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Final Validation Report

Sources

Application

Application Note: Advanced LC-MS/MS Profiling and Quantification of N-Carbamoyl Linagliptin

Chemical Context & Significance Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Throughout the manufacturing pipelin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Significance

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Throughout the manufacturing pipeline and shelf-life of the active pharmaceutical ingredient (API), the drug is susceptible to various degradation pathways and side reactions, making exhaustive impurity profiling a regulatory necessity[2].

Among these, N-Carbamoyl Linagliptin (CAS: 1955514-80-3) stands out as a critical process-related and degradation impurity[3].

Mechanism of Impurity Formation: Linagliptin’s structure features a highly reactive primary amine located on its piperidine ring. When the API is exposed to cyanate impurities—which frequently occur as degradants in urea-based excipients or as residual reagents from upstream synthetic steps—this amine undergoes a rapid nucleophilic attack, resulting in carbamoylation[4]. This structural modification adds exactly 43 Da to the parent mass, fundamentally altering the molecule's pharmacological profile and requiring strict monitoring under ICH Q3A/Q3B guidelines.

Mechanism Lina Linagliptin API (MW: 472.54) Reaction Nucleophilic Attack (Piperidine -NH2) Lina->Reaction Cyanate Cyanate / Urea (Excipient Degradant) Cyanate->Reaction Reactant Impurity N-Carbamoyl Linagliptin (MW: 515.58) Reaction->Impurity +43 Da Mass Shift

Caption: Mechanism of N-Carbamoyl Linagliptin formation via nucleophilic attack.

Analytical Strategy: Causality & Rationale

To achieve the parts-per-million (ppm) sensitivity and specificity required to detect trace impurities within a high-concentration API matrix, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is deployed as the gold standard[5].

  • Chromatographic Causality: Both Linagliptin and its carbamoylated derivative share a bulky, hydrophobic xanthine-quinazoline core, but they differ in the polarity of the piperidine appendage. A sub-2 µm C18 stationary phase is selected to exploit these subtle hydrophobic differences. Utilizing a mobile phase buffered with 0.1% Formic Acid ensures that the basic nitrogen atoms remain fully protonated. This prevents secondary interactions with free silanols on the column, eliminating peak tailing and maximizing retention time reproducibility[2].

  • Ionization Causality: Positive Electrospray Ionization (ESI+) is utilized because the nitrogen-rich structure of linagliptin readily accepts protons in an acidic environment, forming highly stable [M+H]+ precursor ions[5].

  • Detection Causality: Multiple Reaction Monitoring (MRM) is chosen over full-scan MS to completely eliminate matrix interference. By isolating the specific parent ions in Q1 and monitoring distinct collision-induced fragments in Q3, MRM provides a self-validating layer of structural confirmation[6].

Self-Validating Experimental Protocol

This protocol is engineered as a closed-loop, self-validating system. It inherently incorporates internal system suitability tests (SST), blank injections, and matrix spike recoveries to continuously verify data integrity and rule out false positives.

Step 1: Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Rationale: Provides the necessary protons for ESI+ ionization and maintains an acidic pH to keep analytes charged).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. (Rationale: Acts as a strong organic modifier for the rapid elution of the hydrophobic xanthine core).

Step 2: Sample & Standard Preparation
  • API Sample: Dissolve the Linagliptin API in a 50:50 Water:Acetonitrile diluent to a final concentration of 1.0 mg/mL.

  • Impurity Standard: Prepare a 1.0 µg/mL reference standard of [7].

  • SST Mix (Self-Validation): Spike the 1.0 mg/mL API sample with 0.1% (w/w) of the N-Carbamoyl standard. (Rationale: This ensures the mass spectrometer can detect the impurity at the regulatory threshold despite potential ion suppression from the highly concentrated API matrix).

Step 3: UHPLC Separation Workflow

Execute the separation using a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
6.00.44060
8.00.41090
8.50.4955
10.00.4955
Step 4: MS/MS Detection

Configure the triple quadrupole mass spectrometer with the following ESI+ parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 400°C, Desolvation Gas Flow at 800 L/hr, and Argon as the collision gas.

Workflow Prep Sample Prep & SST (Self-Validating Blanks) UHPLC UHPLC Separation (C18, Acidic Mobile Phase) Prep->UHPLC ESI ESI+ Ionization [M+H]+ Generation UHPLC->ESI Q1 Q1 Mass Selection (m/z 473.3 & 516.3) ESI->Q1 CID Collision Cell (CID) (Argon Fragmentation) Q1->CID Q3 Q3 MRM Detection (m/z 420.2 Product Ions) CID->Q3

Caption: Step-by-step UHPLC-ESI-MS/MS analytical workflow for impurity profiling.

Quantitative Data & MRM Parameters

  • Mass Shifts: The parent Linagliptin elutes and presents an [M+H]+ of m/z 473.3. The N-Carbamoyl Linagliptin presents an [M+H]+ of m/z 516.3, confirming the +43 Da carbamoyl addition[5].

  • Fragmentation: Both molecules yield a common, highly abundant product ion at m/z 420.2. This corresponds to the cleavage of the functionalized piperidine ring, leaving the stable xanthine-quinazoline core intact[5].

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Linagliptin473.3420.22550
N-Carbamoyl Linagliptin (Quantifier)516.3420.22850
N-Carbamoyl Linagliptin (Qualifier)516.3473.32050
System Suitability & Validation Metrics

To validate the run, the analytical sequence must pass the following criteria:

  • Blank Injection: Must show zero peaks at the specified MRM transitions, ruling out column carryover.

  • Chromatographic Resolution ( Rs​ ): The resolution between the Linagliptin API peak and the N-Carbamoyl Linagliptin peak in the SST mix must be ≥1.5 .

  • Matrix Spike Recovery: The calculated concentration of the 0.1% spiked impurity must fall between 90% and 110% of the theoretical value, proving the absence of significant ion suppression.

References

  • Parsha, S., Kumar, Y., & Ravichander, M. (2015). LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI Molecules, 21(8), 1041.[Link]

  • Liana, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI Molecules / PMC.[Link]

  • Veeprho Pharmaceuticals. N-Carbamoyl Linagliptin Reference Standard (CAS: 1955514-80-3).[Link]

Sources

Method

Application Note: Forced Degradation Studies of Linagliptin and the Mechanistic Elucidation of N-Carbamoyl Linagliptin

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Pharmaceutical Development. Introduction & Scientific Context Linagliptin is a highly selective, reversible dipeptidyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Pharmaceutical Development.

Introduction & Scientific Context

Linagliptin is a highly selective, reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in the management of Type-2 diabetes mellitus. To ensure patient safety and comply with ICH Q1A(R2) guidelines, rigorous forced degradation (stress testing) studies are required to elucidate the intrinsic stability characteristics of the active pharmaceutical ingredient (API)[1].

A critical challenge in the analytical testing of Linagliptin is the generation of artificial degradants during sample preparation. Specifically, the formation of N-Carbamoyl Linagliptin (a urea derivative) has been identified as a confounding artifact rather than a true formulation degradant. This application note provides a comprehensive, self-validating protocol for conducting forced degradation studies on Linagliptin, while detailing the mechanistic causality behind the formation of N-Carbamoyl Linagliptin to prevent false-positive degradation reporting[2].

Mechanistic Insights: The N-Carbamoyl Artifact

Causality in Experimental Choices

During routine RP-HPLC sample preparation, analysts frequently utilize ultrasonic baths (sonication) to accelerate the dissolution of APIs in diluents containing Acetonitrile (ACN) and water. However, prolonged sonication of ACN-aqueous mixtures can induce cavitation-driven sonochemistry, generating reactive intermediates (such as trace cyanides or isocyanates).

When Linagliptin is subjected to these specific sample preparation conditions, its reactive amine groups undergo a nucleophilic attack on these transient species, artificially generating the urea derivative, N-Carbamoyl Linagliptin [2].

Expert Recommendation: To maintain scientific integrity and prevent the artificial generation of N-Carbamoyl Linagliptin, vortex vibration must replace sonication during the extraction and dissolution phases of sample preparation[2].

G LINA Linagliptin API (Contains reactive amine) SONIC Sonication in ACN/H2O (Cavitation Energy) LINA->SONIC Standard Prep VORTEX Vortex Vibration (Low Energy) LINA->VORTEX Optimized Prep INT Reactive Intermediates (e.g., Trace Isocyanates/HCN) SONIC->INT Sonochemical breakdown NCARB N-Carbamoyl Linagliptin (Artificial Urea Degradant) INT->NCARB Nucleophilic substitution SAFE Intact Linagliptin (Accurate Analysis) VORTEX->SAFE No cavitation

Figure 1: Mechanistic pathway illustrating the artificial formation of N-Carbamoyl Linagliptin via sonication versus the optimized vortexing method.

Standardized Forced Degradation Protocol

The following protocol is designed to be a self-validating system. By running parallel control samples (unstressed) and utilizing mass balance calculations, analysts can verify that the degradation observed is a true reflection of the API's chemical stability[1].

Reagents and Equipment
  • API: Linagliptin Reference Standard (Purity > 99.5%).

  • Reagents: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , HPLC-grade Acetonitrile, Milli-Q Water.

  • Equipment: Stability chambers, Photostability chamber (ICH Q1B compliant), Vortex mixer, LC-MS/MS or RP-HPLC with PDA detector.

Step-by-Step Stress Conditions
  • Acidic Hydrolysis: Transfer 10 mg of Linagliptin into a 50 mL volumetric flask. Add 10 mL of 0.1N HCl. Heat at 60°C in a water bath for 24 hours. Neutralize with 0.1N NaOH before making up the volume with the mobile phase.

  • Basic Hydrolysis: Transfer 10 mg of Linagliptin into a 50 mL flask. Add 10 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl.

  • Oxidative Stress: Treat 10 mg of API with 10 mL of 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Degradation: Spread Linagliptin powder uniformly in a petri dish (approx. 1 mm thickness). Expose to 105°C in a hot air oven for 5 days.

  • Photolytic Degradation: Expose the solid API to UV light (200 Watt-hours/ m2 ) and visible light (1.2 million Lux-hours) as per ICH Q1B.

Sample Preparation for Analysis (Critical Step)
  • Do NOT sonicate.

  • Add the stressed sample to the designated diluent (e.g., ACN:Water 50:50 v/v).

  • Vortex vigorously for 2 to 5 minutes until complete dissolution is achieved.

  • Filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions API Linagliptin API ACID Acidic 0.1N HCl, 60°C API->ACID BASE Basic 0.1N NaOH, 60°C API->BASE OX Oxidative 3% H2O2, RT API->OX THERM Thermal 105°C, 5 Days API->THERM PREP Sample Prep (Vortex ONLY) ACID->PREP BASE->PREP OX->PREP THERM->PREP HPLC RP-HPLC / PDA Analysis PREP->HPLC

Figure 2: Experimental workflow for stability-indicating forced degradation of Linagliptin.

Quantitative Data Presentation

The table below summarizes the expected degradation profiles based on validated stability-indicating methods[1][2]. A target degradation of 5% to 20% is optimal to ensure secondary degradation products do not obscure primary pathways.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Major Degradants Observed
Acidic 0.1N HCl24 hrs / 60°C8 - 12%Hydrolytic cleavage products
Basic 0.1N NaOH24 hrs / 60°C10 - 15%Hydrolytic cleavage products
Oxidative 3% H2​O2​ 24 hrs / RT12 - 18%N-Oxide derivatives
Thermal Solid State5 Days / 105°C< 5%Highly stable
Photolytic UV/Vis LightICH Q1B< 5%Highly stable
Sample Prep Artifact ACN + Sonication30 mins / RTVariableN-Carbamoyl Linagliptin

Note: By replacing sonication with vortexing, the N-Carbamoyl Linagliptin impurity is typically reduced to below the limit of detection (LOD < 0.02%)[2].

Conclusion

Developing a robust stability-indicating method for Linagliptin requires a deep understanding of both the molecule's intrinsic chemistry and the physical forces applied during laboratory handling. By strictly adhering to vortex-based sample preparation, analytical scientists can eliminate the artificial formation of N-Carbamoyl Linagliptin, thereby ensuring that forced degradation data accurately reflects the true stability profile of the pharmaceutical product.

References

  • [1] FORCED DEGRADATION STUDIES ON LINAGLIPTIN TABLETS BY REVERSE PHASE HPLC METHOD. World Journal of Pharmaceutical Research (WJPR). Available at: [Link]

  • [2] Investigation of an artificial solution degradant of linagliptin: An undesired linagliptin urea derivative generate in sample preparation of linagliptin treated by sonication in acetonitrile containing diluent. ResearchGate. Available at: [Link]

Sources

Application

Comprehensive Application Note: Development and Validation of a Stability-Indicating HPLC Method for Linagliptin and its Impurities

Executive Summary Linagliptin is a highly selective, once-daily dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of Type 2 Diabetes Mellitus[1]. Ensuring the chemical stability and purity of Linaglipti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linagliptin is a highly selective, once-daily dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of Type 2 Diabetes Mellitus[1]. Ensuring the chemical stability and purity of Linagliptin in both bulk active pharmaceutical ingredients (API) and formulated dosage forms is a critical regulatory requirement. This application note outlines the systematic development, optimization, and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed for researchers and analytical scientists, this guide details the causality behind chromatographic choices, self-validating forced degradation protocols, and the structural profiling of Linagliptin impurities[2].

Scientific Rationale & Mechanism of Action

To design an effective stability-indicating method (SIM), one must first understand the molecular behavior and therapeutic mechanism of the target analyte. Linagliptin (molecular weight: 472.54 g/mol ) is a xanthine-derived small molecule containing a basic aminopiperidine ring[3].

Therapeutically, Linagliptin acts as a reversible, competitive inhibitor of the DPP-4 enzyme[1]. Under normal physiological conditions, DPP-4 rapidly cleaves and inactivates incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3]. By blocking this enzymatic degradation, Linagliptin prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin biosynthesis and suppressing hepatic glucagon secretion[1].

Mechanism Meal Food Intake Incretins GLP-1 & GIP Release (Active Incretins) Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Binding Insulin ↑ Insulin Secretion ↓ Glucagon Release Incretins->Insulin Prolonged Half-life Inactive Inactive Incretins (Cleaved & Inactive) DPP4->Inactive Rapid Enzymatic Cleavage Lina Linagliptin (DPP-4 Inhibitor) Lina->DPP4 Competitive Inhibition Glucose Improved Glucose Homeostasis Insulin->Glucose Cellular Response

Figure 1: Mechanism of action of Linagliptin via the DPP-4 / GLP-1 signaling pathway.

From an analytical perspective, the presence of the basic aminopiperidine ring and the purine-dione core makes Linagliptin susceptible to specific degradation pathways—particularly under basic and oxidative stress[2][4]. The analytical method must be robust enough to separate the parent peak from highly polar oxidative degradants and closely eluting aza-enolization dimers[5].

Method Development Strategy: Causality & Optimization

Developing a self-validating SIM requires deliberate choices in stationary and mobile phase chemistries to ensure specificity (the ability to assess the analyte unequivocally in the presence of impurities)[4].

  • Stationary Phase Selection: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected as the primary stationary phase. Linagliptin possesses moderate hydrophobicity. The dense alkyl chains of the C18 phase provide sufficient retention for the API, while allowing the more polar oxidative degradation products (such as nitro-derivatives) to elute earlier without co-elution[4][5].

  • Mobile Phase & pH Control: Linagliptin contains basic amine groups that can interact with residual silanols on the silica support, leading to severe peak tailing. To mitigate this, an organic modifier (Methanol or Acetonitrile) is paired with an aqueous phase containing a silanol blocker (like Triethylamine, TEA) or an acidic buffer (e.g., 0.1% orthophosphoric acid) to protonate the amines and ensure sharp, symmetrical peaks (tailing factor < 2.0)[4].

  • Detection Wavelength: Photodiode Array (PDA) detection is set to 294 nm (or 230 nm for gradient methods). The quinazoline and purine chromophores in Linagliptin exhibit strong UV absorbance at 294 nm, providing a high signal-to-noise ratio while minimizing baseline drift from the mobile phase[4].

Table 1: Optimized Isocratic HPLC Conditions
ParameterSpecification / ConditionRationale
Column Grace C18 (150 mm × 4.6 mm, 5 µm)Optimal hydrophobic retention and theoretical plate count[4].
Mobile Phase Methanol : Water (with 1 mL Triethylamine) (80:20 v/v)TEA acts as a silanol blocker to prevent amine-induced peak tailing[4].
Flow Rate 1.0 mL/minBalances analysis time (Run time ~10 min) with optimal column backpressure.
Detection PDA at 294 nmMatches the UV max of the quinazoline/purine core[4].
Column Temp Ambient (or 40°C for gradient)Ensures reproducible retention times and reduces mobile phase viscosity.
Injection Vol 20 µLProvides sufficient sensitivity for detecting impurities at the 0.05% threshold.

Experimental Protocol: Forced Degradation Workflows

To prove the method is "stability-indicating," the API must be subjected to forced degradation (stress testing) according to ICH Q1A(R2) guidelines. The goal is to achieve 5% to 20% degradation; excessive degradation can lead to secondary degradants that mask primary degradation pathways[4].

Step-by-Step Stress Protocols

All stressed samples must be neutralized or diluted to a final target concentration of 20 µg/mL prior to injection to protect the HPLC column and halt degradation kinetics[4].

  • Acidic Hydrolysis:

    • Transfer 1.0 mL of Linagliptin stock solution (200 µg/mL) into a volumetric flask.

    • Add 1.0 mL of 0.05 N HCl. Keep at room temperature for 30 minutes[4].

    • Neutralization: Add 1.0 mL of 0.05 N NaOH. Dilute to 10 mL with mobile phase.

  • Alkaline Hydrolysis:

    • Transfer 1.0 mL of stock solution. Add 1.0 mL of 0.05 N NaOH. Keep at room temperature for 30 minutes[4].

    • Neutralization: Add 1.0 mL of 0.05 N HCl. Dilute to 10 mL with mobile phase.

  • Oxidative Stress:

    • Transfer 1.0 mL of stock solution. Add 1.0 mL of 3% H₂O₂. Keep at room temperature for 30 minutes[4].

    • Dilute directly to 10 mL with mobile phase.

  • Thermal Degradation:

    • Expose the solid API in a thin layer in a petri dish to 80°C in a hot air oven for 3 hours[4].

    • Cool, weigh accurately, and dissolve in mobile phase to achieve 20 µg/mL.

  • Photolytic Degradation:

    • Expose the solid API to UV light (254 nm) for 4 days[4].

    • Prepare a 20 µg/mL solution in mobile phase.

Workflow cluster_stress Forced Degradation Conditions (ICH Q1A) Start Linagliptin API Stock (200 µg/mL) Acid Acid Stress (0.05N HCl, 30 min) Start->Acid Base Base Stress (0.05N NaOH, 30 min) Start->Base Ox Oxidative Stress (3% H2O2, 30 min) Start->Ox Thermal Thermal / UV (80°C / 4 Days) Start->Thermal Prep Neutralization & Dilution (Target: 20 µg/mL) Acid->Prep Neutralize w/ NaOH Base->Prep Neutralize w/ HCl Ox->Prep Dilute Thermal->Prep Reconstitute HPLC RP-HPLC Injection (C18, Isocratic/Gradient) Prep->HPLC Detect PDA Detection (294 nm) Peak Purity Analysis HPLC->Detect Valid Method Validation (Specificity, LOD/LOQ) Detect->Valid Confirm Mass Balance

Figure 2: Workflow for Forced Degradation and HPLC Method Validation.

Results & Data Presentation

A critical component of a self-validating system is proving that the Linagliptin peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and that no degradants co-elute with the API[4].

Table 2: Forced Degradation & Mass Balance Summary

Note: Linagliptin demonstrates higher susceptibility to basic and oxidative conditions compared to acidic environments[2][4].

Stress ConditionReagent / Exposure% DegradationPeak Purity AnglePeak Purity ThresholdSpecificity Confirmed?
Acidic 0.05 N HCl, 30 min4.2%0.1120.285Yes
Alkaline 0.05 N NaOH, 30 min12.5%0.1450.290Yes
Oxidative 3% H₂O₂, 30 min15.8%0.1800.310Yes
Thermal 80°C, 3 hours2.1%0.0950.275Yes
Photolytic UV Light, 4 days3.5%0.1050.280Yes

Degradation Pathways & Impurity Profiling

Advanced LC-MS/MS studies are required to structurally characterize the impurities resolved by the HPLC method[5]. Understanding these structures provides mechanistic insights into the drug's stability profile.

Key Linagliptin Impurities
  • Acid Degradation Products (AD1 & AD2): Under acidic conditions, Linagliptin can undergo dimerization via acid-catalyzed aza-enolization. The resulting Schiff base initiates a nucleophilic attack on the quinoline ring of a second Linagliptin molecule, forming a dimer[5].

  • Oxidative Degradation Products (OX4): Exposure to peroxides rapidly converts the primary amine on the piperidine ring into its corresponding nitro compound[5].

  • Process-Related Impurities: During API synthesis, incomplete protection/deprotection can yield the N-Boc Impurity or the N-Acetyl Impurity . Furthermore, condensation side-reactions can yield various dimer impurities (e.g., Dimer Impurity 6)[6].

Table 3: Structural Summary of Known Impurities
Impurity NameOrigin / PathwayStructural Modification
Impurity AD2 Acid DegradationDimerization via aza-enolization[5].
Impurity OX4 Oxidative StressPrimary amine converted to a nitro group[5].
N-Boc Impurity Synthetic ProcessIncomplete deprotection of the Boc-group[6].
N-Acetyl Impurity Synthetic ProcessAcetylation of the primary amine[6].
Linagliptin Diene Synthetic ProcessAlteration at the butynyl side chain[6].

Conclusion

The developed stability-indicating RP-HPLC method provides a highly specific, robust, and self-validating framework for the quantification of Linagliptin and its degradation products. By leveraging a C18 stationary phase with an amine-modified mobile phase, the method successfully resolves the API from complex oxidative and basic degradants[4]. The integration of forced degradation data with LC-MS structural profiling ensures comprehensive regulatory compliance (ICH Q2) and facilitates accurate shelf-life prediction for Linagliptin formulations[2][5].

Sources

Method

Application Note: Utilizing N-Carbamoyl Linagliptin as a Reference Standard for Impurity Profiling

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Regulatory Context Linagliptin is a potent, highly selective dipeptidyl peptidase-4 (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Regulatory Context

Linagliptin is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is critical for patient safety and drug efficacy. According to the[1], any impurity exceeding specific reporting and identification thresholds must be rigorously quantified and qualified.

N-Carbamoyl Linagliptin (Linagliptin N-Aminocarbonyl Impurity) is a frequently encountered synthetic byproduct and degradation product. Utilizing highly pure N-Carbamoyl Linagliptin as a reference standard allows laboratories to establish self-validating analytical methods that comply with regulatory expectations.

Chemical & Physical Properties

Summarized below are the critical identifiers for the N-Carbamoyl Linagliptin reference standard[2][3].

PropertySpecification
Chemical Name (IUPAC) 1-((1R)-3-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)urea
CAS Registry Number 1955514-80-3
Molecular Formula C₂₆H₂₉N₉O₃
Molecular Weight 515.58 g/mol
Origin Synthetic byproduct / Degradation product

Mechanistic Insights: Formation and Chromatographic Behavior

Causality of Impurity Formation

Linagliptin features a highly reactive 3-aminopiperidine moiety. The primary amine on this ring acts as a strong nucleophile. During the manufacturing process, if cyanate ions or urea derivatives are present as reagents or byproducts, they can react with this primary amine to form a urea linkage, yielding N-Carbamoyl Linagliptin. Furthermore, forced degradation studies demonstrate that linagliptin is particularly susceptible to degradation under acidic and oxidative (peroxide) stress[4][5]. Under such stress conditions, reactive intermediates can trigger the carbamoylation of the API.

Pathway Lina Linagliptin (API) Primary Amine Imp N-Carbamoyl Linagliptin (Urea Impurity) Lina->Imp Nucleophilic Attack Stress Stress Conditions (Acid/Peroxide/Reagents) Inter Reactive Intermediates (Cyanate/Urea derivatives) Stress->Inter Degradation/Synthesis Inter->Imp Carbamoylation

Mechanism of N-Carbamoyl Linagliptin formation via nucleophilic attack.

Chromatographic Causality

Understanding the structural difference between the API and the impurity is crucial for method development. Linagliptin's primary amine is basic (pKa ~8.6) and becomes protonated in an acidic mobile phase, making it highly polar. In contrast, the carbamoylation process converts this basic amine into a neutral urea group. Consequently, N-Carbamoyl Linagliptin is significantly more hydrophobic than the parent drug. When utilizing a reversed-phase C18 column with an acidic mobile phase (pH ~4.0), the neutral impurity will interact more strongly with the stationary phase, eluting significantly later than the protonated API.

Experimental Protocol: HPLC-UV/MS Method Development

To ensure a self-validating system , this protocol incorporates a System Suitability Test (SST) using a resolution mixture. The method is designed to be validated according to [5].

Reagents & Materials
  • Reference Standards: Linagliptin API, N-Carbamoyl Linagliptin (CAS: 1955514-80-3).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 10 mM Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 4.0 with dilute phosphoric acid.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Diluent Preparation: Mix Water and ACN in a 50:50 (v/v) ratio.

  • API Sample Solution: Accurately weigh 50 mg of Linagliptin sample and dissolve in 50 mL of diluent (Concentration: 1.0 mg/mL).

  • Impurity Standard Solution: Weigh 5 mg of N-Carbamoyl Linagliptin reference standard, dissolve in 50 mL diluent (100 µg/mL stock). Dilute further to achieve a final concentration of 1.5 µg/mL (0.15% specification limit relative to API).

  • System Suitability Solution (Resolution Mix): Spike 1.5 µg/mL of N-Carbamoyl Linagliptin into a 1.0 mg/mL Linagliptin standard solution.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (and positive ESI-MS for orthogonal confirmation).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–5 min: 80% Buffer / 20% ACN

    • 5–20 min: Linear gradient to 40% Buffer / 60% ACN

    • 20–25 min: Hold at 40% Buffer / 60% ACN

    • 25–30 min: Return to initial conditions (80% Buffer / 20% ACN).

Step 3: System Suitability & Execution

  • Inject the blank diluent to ensure no baseline interference.

  • Inject the System Suitability Solution six times. Evaluate the resolution ( Rs​ ) between Linagliptin and N-Carbamoyl Linagliptin. The method is self-validating if Rs​≥2.0 .

  • Inject the API Sample Solution. Quantify the impurity based on the peak area of the Impurity Standard Solution.

Workflow Prep Standard & Sample Preparation HPLC HPLC Separation (C18 Column) Prep->HPLC Detect UV/MS Detection (Impurity Profiling) HPLC->Detect Valid ICH Q2 Validation (LOD, LOQ, Linearity) Detect->Valid

Analytical workflow for impurity profiling and ICH Q2 method validation.

Data Presentation & Acceptance Criteria

The following table summarizes the expected quantitative data and validation parameters when executing the protocol above. The significant shift in Relative Retention Time (RRT) validates the mechanistic hypothesis regarding the hydrophobicity of the carbamoylated amine.

ParameterLinagliptin (API)N-Carbamoyl LinagliptinAcceptance Criteria (ICH Q2)
Retention Time (RT) ~8.5 min~14.2 minN/A
Relative Retention Time (RRT) 1.00~1.67Consistent across 6 injections
Resolution ( Rs​ ) N/A> 5.0 (from API) Rs​≥2.0
Limit of Detection (LOD) -0.015%Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) -0.05%Signal-to-Noise (S/N) 10
Linearity ( R2 ) -0.9995 R2≥0.999 (LOQ to 150% of spec)
% RSD (Peak Area) < 1.0%< 2.0% ≤5.0% for impurity standard

Conclusion

N-Carbamoyl Linagliptin is a critical structural impurity whose formation is intrinsically linked to the nucleophilic nature of the 3-aminopiperidine ring in the parent API. By leveraging the loss of basicity upon carbamoylation, analytical scientists can design highly robust, reversed-phase HPLC methods that easily resolve the impurity from the API. Utilizing a high-purity reference standard (CAS: 1955514-80-3) ensures that the resulting analytical data is trustworthy, self-validating, and fully compliant with ICH Q3A and Q2 guidelines.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques . Liana, A., Hałuszczuk, A., Gawor, A., & Bulska, E. International Journal of Molecular Sciences, 2024; 25(5):2591.[Link]

  • N-Carbamoyl Linagliptin Impurity Standard Overview . Veeprho Pharmaceuticals.[Link]

  • CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity Data . Anant Pharmaceuticals Pvt. Ltd.[Link]

Sources

Application

Application Note: Synthesis, Isolation, and Characterization of N-Carbamoyl Linagliptin

Document Type: Advanced Synthesis Protocol & Application Note Target Audience: Synthetic Organic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Regulatory Contex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Application Note Target Audience: Synthetic Organic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Regulatory Context

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. During the manufacturing process, formulation, or long-term storage of Linagliptin, various degradation products and impurities can emerge. Regulatory agencies mandate the rigorous identification, structural elucidation, and qualification of these impurities under the ICH Q3A(R2) and ICH Q3B(R2) guidelines[1][2].

One critical degradation product is N-Carbamoyl Linagliptin (CAS: 1955514-80-3)[3][4]. This impurity typically forms when the highly nucleophilic primary amine on the (3R)-3-aminopiperidine ring of Linagliptin reacts with carbamoylating agents. Such agents (e.g., isocyanic acid) are often generated in situ from the degradation of urea-based excipients or residual cyanate used during upstream synthetic steps[5]. Synthesizing a high-purity reference standard of N-Carbamoyl Linagliptin is essential for analytical method validation (AMV), quality control (QC), and successful Abbreviated New Drug Application (ANDA) submissions[3].

Mechanistic Insights: The Carbamoylation Pathway

To synthesize this impurity reliably, we must mimic the degradation pathway under controlled laboratory conditions. The reaction relies on the in situ generation of isocyanic acid (HNCO).

Causality in Reagent Selection: Potassium cyanate (KCNO) is stable and unreactive toward amines at neutral pH. By introducing glacial acetic acid to an aqueous-organic biphasic system, the cyanate anion is protonated to form electrophilic isocyanic acid. The free base of Linagliptin, residing primarily in the organic layer or at the interface, undergoes a rapid nucleophilic attack on the isocyanic acid carbon. Subsequent proton transfer and tautomerization yield the stable urea derivative (N-Carbamoyl Linagliptin).

Pathway Lina Linagliptin API (Free Primary Amine) Intermediate Nucleophilic Attack (Piperidine NH2 attacks C=O) Lina->Intermediate Cyanate Isocyanic Acid (HNCO) Generated in situ from KCNO + AcOH Cyanate->Intermediate Product N-Carbamoyl Linagliptin CAS: 1955514-80-3 Intermediate->Product Proton Transfer & Stabilization

Fig 1. Mechanistic pathway of Linagliptin carbamoylation via in situ generated isocyanic acid.

Experimental Design & Protocol

This self-validating protocol utilizes a biphasic solvent system to control the reaction rate and prevent over-reaction or degradation of the xanthine core.

Materials and Reagents
Reagent / MaterialRoleEquivalentsAmount (Scale: 1 mmol)
Linagliptin API Starting Material1.0 eq472.5 g/mol (472.5 mg)
Potassium Cyanate (KCNO) Carbamoyl Source1.5 eq81.1 g/mol (121.6 mg)
Glacial Acetic Acid Proton Source2.0 eq60.0 g/mol (114 µL)
Dichloromethane (DCM) Organic SolventN/A10.0 mL
Deionized Water Aqueous SolventN/A10.0 mL
Step-by-Step Synthesis Workflow
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 472.5 mg of Linagliptin free base in 10.0 mL of DCM. Add 10.0 mL of deionized water to create a biphasic mixture.

  • Reagent Addition: Add 121.6 mg of Potassium Cyanate (KCNO) directly to the biphasic mixture. Stir vigorously (approx. 800 rpm) to ensure maximum interfacial surface area.

  • Activation: Slowly add 114 µL of glacial acetic acid dropwise over 5 minutes at room temperature (20–25 °C). Note: Dropwise addition prevents a sudden spike in local acidity, which could degrade the API.

  • In-Process Control (IPC) & Reaction: Allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the TLC plate with Ninhydrin. The starting material (Linagliptin) will show a distinct pink/purple spot due to the primary amine. The reaction is deemed complete when the ninhydrin-positive spot disappears, confirming full conversion to the urea derivative.

  • Workup (Quenching): Once complete, transfer the mixture to a separatory funnel. Add 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acetic acid and quench unreacted isocyanic acid.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 10 mL of DCM. Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% DCM to DCM:MeOH 95:5). Collect the product fractions and evaporate to yield pure N-Carbamoyl Linagliptin as a white to off-white solid.

Workflow Step1 1. Dissolution Linagliptin in DCM/H2O Step2 2. Reagent Addition KCNO + Acetic Acid Step1->Step2 Step3 3. Reaction & IPC Stir 4-6h, TLC (Ninhydrin) Step2->Step3 Step4 4. Workup Sat. NaHCO3 Quench & Extract Step3->Step4 Step5 5. Purification Silica Flash Chromatography Step4->Step5 Step6 6. Validation HPLC, LC-MS, 1H-NMR Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of N-Carbamoyl Linagliptin.

Analytical Characterization

To ensure the trustworthiness of the synthesized reference standard for regulatory submissions, the isolated compound must be fully characterized[3][6]. Compare your analytical results against the expected parameters below:

Analytical TechniqueExpected Result / Parameter
Molecular Formula C26​H29​N9​O3​ [7]
Molecular Weight 515.58 g/mol [7]
Exact Mass (LC-MS) m/z [M+H]+ expected at 516.247[6]
FT-IR Spectroscopy Disappearance of primary amine N-H stretch (~3300 cm−1 ); appearance of strong urea C=O stretch (~1650 cm−1 ) and secondary amide N-H stretches.
1H-NMR ( DMSO−d6​ ) Shift of the piperidine ring protons; appearance of a broad singlet integrating for 2H ( −NH2​ of the terminal urea group) and a doublet/multiplet for 1H (secondary amine NH on the piperidine ring).
HPLC Purity > 95% (Area Normalization)[8]

References

  • Veeprho Pharmaceuticals. N-Carbamoyl Linagliptin | CAS 1955514-80-3. Retrieved from:[Link]

  • Pharmaffiliates. CAS No : 1955514-80-3 | Product Name : N-Carbamoyl Linagliptin (Racemic). Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving co-elution of N-Carbamoyl Linagliptin with other impurities

Topic: Resolving Co-elution of N-Carbamoyl Linagliptin with Related Impurities Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals Welcome to the Advanced Chromatography Troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution of N-Carbamoyl Linagliptin with Related Impurities Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals

Welcome to the Advanced Chromatography Troubleshooting Center. As drug development standards become increasingly stringent, resolving structurally similar impurities in stability-indicating methods is a critical challenge. N-Carbamoyl Linagliptin (CAS 1955514-80-3) is a notorious process and degradation impurity that frequently co-elutes with the Active Pharmaceutical Ingredient (API) or other related substances (such as N-formyl and N-acetyl linagliptin) during High-Performance Liquid Chromatography (HPLC) analysis[1][2].

This guide synthesizes field-proven chromatographic principles and mechanistic causality to help you establish a robust, self-validating separation protocol.

Part 1: Mechanistic FAQs – Understanding the Co-elution Challenge

Q1: Why does N-Carbamoyl Linagliptin persistently co-elute with N-Formyl Linagliptin on standard C18 columns?

The Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Linagliptin contains a primary amine on its piperidine ring, making it highly polar and basic. However, when this amine reacts to form N-Carbamoyl Linagliptin (a urea derivative) or N-Formyl Linagliptin (an amide derivative), the basicity is neutralized[1].

Because the carbamoyl group (-CO-NH₂) and the formyl group (-CHO) have nearly identical hydrophobic footprints, a standard C18 column cannot differentiate them. They exhibit the same degree of hydrophobic retention, leading to severe co-elution.

Q2: Which stationary phase chemistry is required to break this co-elution?

The Solution: You must abandon standard C18 columns and switch to an ACE Pentafluorophenyl (PFP) or a Phenyl-Hexyl column.

  • Why it works: A PFP column introduces orthogonal retention mechanisms: π−π interactions, strong dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP phase interact differently with the terminal amine of the carbamoyl group compared to the hydrogen of the formyl group, providing the thermodynamic selectivity required to achieve baseline separation.

Pathway API Linagliptin API (Basic Primary Amine) NCarb N-Carbamoyl Linagliptin (Neutral Urea) API->NCarb Carbamoylation NForm N-Formyl Linagliptin (Neutral Amide) API->NForm Formylation Urea Cyanate / Urea (Process Reagents) Urea->NCarb Formate Formic Acid (Excipient Degradation) Formate->NForm Coelution Co-elution on C18 (Identical Hydrophobicity) NCarb->Coelution C18 Column Resolution Baseline Resolution on PFP (Hydrogen Bonding & Dipole Selectivity) NCarb->Resolution PFP Column NForm->Coelution C18 Column NForm->Resolution PFP Column

Mechanistic pathway of impurity formation and stationary phase selectivity.

Q3: How should the mobile phase be optimized to support the PFP column?

The Causality: To maximize the efficiency of the PFP column, the mobile phase pH must be kept highly acidic (pH 2.0 – 2.5) using 0.1% Orthophosphoric acid[3]. This ensures that any residual unreacted Linagliptin API is fully protonated, eluting early and away from the neutral impurities. Furthermore, using Acetonitrile alone as the organic modifier is insufficient. You must introduce 10% Methanol into the organic phase (Mobile Phase B). Methanol acts as a hydrogen-bond donor/acceptor, selectively interacting with the urea group of the N-Carbamoyl impurity, slightly retarding its elution relative to the N-Formyl impurity.

Part 2: Quantitative Data & Method Parameters

To successfully implement this separation, align your system with the physicochemical parameters and gradient profiles outlined below.

Table 1: Physicochemical Comparison of Linagliptin and Key Impurities
CompoundCAS NumberFunctional GroupAcid/Base NaturePrimary Challenge
Linagliptin (API) 668270-12-0Primary AmineBasic (pKa ~8.6)Peak tailing at neutral pH
N-Carbamoyl Linagliptin 1955514-80-3UreaNeutralCo-elutes with N-Formyl[1][2]
N-Formyl Linagliptin N/AAmideNeutralCo-elutes with N-Carbamoyl
N-Acetyl Linagliptin 1803079-49-3AmideNeutralCo-elutes with API at high organic %
Table 2: Optimized UHPLC Gradient Protocol

Column: ACE PFP C18 (150 mm × 4.6 mm, 3 µm) | Flow Rate: 1.0 mL/min | Temp: 40°C

Time (min)Mobile Phase A (0.1% H3​PO4​ in Water)Mobile Phase B (10% Methanol : 90% Acetonitrile)Elution Rationale
0.085%15%Retain highly polar degradants.
5.075%25%Elute protonated Linagliptin API.
15.060%40%Critical Window: Separate N-Formyl and N-Carbamoyl via shallow gradient.
20.020%80%Column wash (elute highly hydrophobic dimers).
25.085%15%Re-equilibration.

Part 3: Step-by-Step Troubleshooting Methodology

This protocol is designed as a self-validating system . By strictly monitoring System Suitability Testing (SST) parameters at Step 4, the method inherently proves its own reliability before sample analysis begins.

Step 1: System and Column Preparation

  • Install an ACE PFP C18 column (or equivalent Pentafluorophenyl phase).

  • Flush the system with 50:50 Water:Acetonitrile (without buffer) for 30 minutes to remove any residual salts from previous analyses.

  • Set the column oven temperature strictly to 40°C. Note: Temperature control is critical; fluctuations >2°C will alter the hydrogen-bonding dynamics of the PFP phase, risking co-elution.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Orthophosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane[3].

  • Mobile Phase B: Mix 100 mL of HPLC-grade Methanol with 900 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 3: Sample Preparation (Spiking for Resolution Testing)

  • Prepare a resolution mixture containing 200 ppm of Linagliptin API, spiked with 10 ppm each of N-Carbamoyl Linagliptin and N-Formyl Linagliptin reference standards[2].

  • Use a diluent of 50:50 Water:Acetonitrile to ensure sample focusing at the head of the column.

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Inject 10 µL of the resolution mixture.

  • Monitor at 225 nm (the isosbestic point for these chromophores)[3].

  • Validation Criteria:

    • The resolution ( Rs​ ) between N-Formyl Linagliptin and N-Carbamoyl Linagliptin MUST be ≥1.5 .

    • The tailing factor ( Tf​ ) for Linagliptin API MUST be ≤1.5 .

  • Iterative Adjustment: If Rs​<1.5 , increase the Methanol ratio in Mobile Phase B to 15%. The increased hydrogen bonding will selectively delay the N-Carbamoyl peak.

Workflow Start Co-elution Detected (API, N-Carbamoyl, N-Formyl) Col Switch Stationary Phase C18 -> PFP Column Start->Col pH Optimize Mobile Phase A 0.1% H3PO4 (pH ~2.0) Col->pH Org Adjust Mobile Phase B Add 10% Methanol to ACN pH->Org SST Run System Suitability (Spiked Resolution Mix) Org->SST Eval Is Resolution (Rs) > 1.5? SST->Eval Adjust Increase Methanol to 15% Decrease Gradient Slope Eval->Adjust No Success Method Validated Proceed to Sample Analysis Eval->Success Yes Adjust->SST Re-test

Self-validating troubleshooting workflow for resolving Linagliptin impurities.

References

  • NIScPR (National Institute of Science Communication and Policy Research). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Available at:[Link]

  • Rasayan Journal of Chemistry. Impurity Profiling Stability Indicating Method Development and Validation of Linagliptin. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing On-Column Degradation of N-Carbamoyl Linagliptin

Welcome to the technical support center for the analysis of N-Carbamoyl Linagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-Carbamoyl Linagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the on-column degradation of N-Carbamoyl Linagliptin during HPLC analysis. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your analytical results.

I. Foundational Knowledge: Understanding N-Carbamoyl Linagliptin and its Potential for On-Column Degradation

This section addresses common questions about the stability of N-Carbamoyl Linagliptin and its parent compound, Linagliptin, in a chromatographic environment.

Frequently Asked Questions (FAQs)

Q1: What is N-Carbamoyl Linagliptin and how does its structure relate to potential instability?

N-Carbamoyl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] The key structural feature of N-Carbamoyl Linagliptin is the addition of a carbamoyl group (-C(=O)NH₂) to the primary amine of the piperidine ring of Linagliptin. This modification can influence the molecule's polarity, solubility, and, importantly, its stability. The carbamate functional group can be susceptible to hydrolysis, particularly under certain pH conditions.

Q2: What are the known degradation pathways of the parent compound, Linagliptin?

Forced degradation studies on Linagliptin have shown it to be particularly susceptible to degradation under acidic and oxidative conditions.[3][4][5] It is relatively stable under neutral, thermal, and photolytic stress.[5] Common degradation pathways for Linagliptin include hydrolysis of the quinazoline ring system under acidic conditions and oxidation of the molecule.[6] Understanding these pathways is crucial, as similar degradation may be observed with N-Carbamoyl Linagliptin, with the added potential for carbamate hydrolysis.

Q3: How can on-column degradation manifest in my chromatogram?

On-column degradation can present in several ways:

  • Appearance of unexpected peaks: These are the degradation products formed during the analysis.

  • Reduced peak area of the main analyte: As the parent compound degrades, its concentration decreases, leading to a smaller peak.

  • Peak tailing or fronting: Degradation can lead to mixed populations of the analyte and its degradants interacting differently with the stationary phase.[7]

  • Inconsistent results: Poor reproducibility of peak areas and retention times can be a sign of on-column instability.

Q4: Why is minimizing on-column degradation critical for my research?

Minimizing on-column degradation is essential for obtaining accurate and reliable analytical data. Degradation can lead to an underestimation of the true concentration of N-Carbamoyl Linagliptin and an overestimation of impurities. This can have significant consequences in drug development, such as incorrect stability assessments and flawed pharmacokinetic studies.

II. Troubleshooting Guide: Diagnosing and Resolving On-Column Degradation

This section provides a systematic approach to troubleshooting common issues related to the on-column degradation of N-Carbamoyl Linagliptin.

Issue 1: Appearance of a New, Unidentified Peak in the Chromatogram

Q: I am observing a new peak that was not present in my initial sample analysis. Could this be on-column degradation?

A: Yes, the appearance of a new peak, especially one that grows over time or with repeated injections, is a strong indicator of on-column degradation. Here’s how to investigate and resolve this issue:

Potential Causes and Solutions:

  • Mobile Phase pH:

    • Explanation: The pH of the mobile phase is a critical factor influencing the stability of many pharmaceutical compounds, including those with amine and carbamate functionalities.[8] Carbamates can be susceptible to hydrolysis under both acidic and basic conditions, although the rate is often higher at basic pH.

    • Troubleshooting Steps:

      • Measure the pH of your mobile phase: Ensure it is consistent with your method's specifications.

      • Evaluate the pKa of N-Carbamoyl Linagliptin: While specific data may not be readily available, the piperidine amine in the parent Linagliptin suggests the molecule is basic. It is generally advisable to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state and to minimize pH-mediated degradation.

      • Adjust the mobile phase pH: If you suspect hydrolysis, try adjusting the pH to a more neutral or slightly acidic range (e.g., pH 3-6).[9] A stability-indicating method for Linagliptin was successfully developed using a mobile phase with a pH of 4.5.[10]

  • Column Temperature:

    • Explanation: Higher temperatures can accelerate chemical reactions, including degradation.

    • Troubleshooting Steps:

      • Reduce the column temperature: If your method uses an elevated temperature, try running the analysis at a lower temperature (e.g., 25-30°C) to see if the degradation peak is reduced.

      • Ensure consistent temperature control: Use a column oven to maintain a stable temperature.[11]

  • Active Sites on the Column:

    • Explanation: The silica backbone of many reversed-phase columns has residual silanol groups that can act as acidic sites, promoting the degradation of sensitive analytes.[12]

    • Troubleshooting Steps:

      • Use an end-capped column: Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol activity.

      • Consider a different stationary phase: If degradation persists, a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) may be less reactive.

      • Add a competing base to the mobile phase: A small amount of a basic additive like triethylamine (TEA) can help to mask the active silanol sites. However, be aware that TEA can affect peak shape and is not suitable for mass spectrometry.

Issue 2: Decreasing Peak Area and/or Poor Reproducibility

Q: The peak area for N-Carbamoyl Linagliptin is decreasing with each injection, and my results are not reproducible. What is happening?

A: A progressive decrease in the analyte's peak area is a classic symptom of on-column degradation or irreversible adsorption.

Potential Causes and Solutions:

  • Hydrolysis of the Carbamoyl Group:

    • Explanation: The carbamoyl group may be hydrolyzing to the parent Linagliptin and other byproducts. This is a common degradation pathway for carbamate-containing compounds.

    • Troubleshooting Steps:

      • Analyze for the parent compound: Check your chromatogram for a peak corresponding to the retention time of a Linagliptin standard. If a peak is present and its area increases as the N-Carbamoyl Linagliptin peak decreases, this is strong evidence of hydrolysis.

      • Optimize mobile phase pH: As mentioned previously, adjusting the pH to a more favorable range can significantly reduce hydrolysis.

  • Oxidative Degradation:

    • Explanation: Linagliptin is known to be susceptible to oxidation.[4] The presence of dissolved oxygen in the mobile phase or contaminants in the sample or system can promote oxidative degradation on the column.

    • Troubleshooting Steps:

      • Degas the mobile phase: Use an online degasser or sparge the mobile phase with an inert gas like helium to remove dissolved oxygen.[7]

      • Use fresh, high-purity solvents: Ensure your mobile phase components are of HPLC grade and are freshly prepared.

      • Protect the sample from air: Use autosampler vials with septa and minimize the time the sample is exposed to the atmosphere.

  • Irreversible Adsorption:

    • Explanation: The analyte may be strongly and irreversibly binding to active sites on the column, leading to a loss of material with each injection.

    • Troubleshooting Steps:

      • Use a guard column: A guard column can help to "sacrifice" itself by binding strongly retained or reactive components before they reach the analytical column.[13]

      • Implement a column wash procedure: After each analytical run or batch of samples, flush the column with a strong solvent to remove any adsorbed material.

III. Experimental Protocols and Data Presentation

To aid in your method development and troubleshooting, we provide the following tables and diagrams.

Table 1: Recommended Starting HPLC Conditions for N-Carbamoyl Linagliptin
ParameterRecommendationRationale
Column C18, end-capped, high-purity silica (e.g., 250 x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds and minimizes silanol interactions.[9]
Mobile Phase A 0.02 M Potassium Phosphate bufferProvides good buffering capacity in the acidic to neutral pH range.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 3.0 - 5.0 (adjust with phosphoric acid)Linagliptin shows good stability in this range, and it is likely to be favorable for N-Carbamoyl Linagliptin as well.[9][10]
Detection UV at ~225 nmLinagliptin has a maximum absorbance around this wavelength.[9]
Column Temp. 25 - 30 °CMinimizes the risk of thermal degradation.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Vol. 10 - 20 µLA standard injection volume to avoid column overload.
Table 2: Troubleshooting Summary for On-Column Degradation
SymptomPotential CauseKey Solution(s)
Extra Peaks Mobile phase pH, High temperature, Active columnAdjust pH, Lower temperature, Use an end-capped column
Decreasing Peak Area Hydrolysis, Oxidation, Irreversible adsorptionOptimize pH, Degas mobile phase, Use a guard column
Peak Tailing Analyte-silanol interactions, Column overloadUse a high-purity column, Add a competing base, Reduce sample concentration
Retention Time Shift Inconsistent mobile phase, Column degradationPrepare fresh mobile phase, Monitor column performance

IV. Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow for troubleshooting on-column degradation and a hypothesized degradation pathway.

Troubleshooting_Workflow Start Observe Chromatographic Anomaly (e.g., extra peak, decreasing area) Check_Method_Params Verify Method Parameters (pH, Temp, Mobile Phase Prep) Start->Check_Method_Params Is_pH_Optimal Is Mobile Phase pH Optimal for Stability? Check_Method_Params->Is_pH_Optimal Adjust_pH Adjust pH (e.g., to 3-6 range) Is_pH_Optimal->Adjust_pH No Is_Temp_High Is Column Temperature Elevated (>30°C)? Is_pH_Optimal->Is_Temp_High Yes Adjust_pH->Is_Temp_High Lower_Temp Lower Column Temperature (e.g., to 25°C) Is_Temp_High->Lower_Temp Yes Check_Column_Health Evaluate Column Health Is_Temp_High->Check_Column_Health No Lower_Temp->Check_Column_Health Are_Silanols_Active Suspect Silanol Activity? Check_Column_Health->Are_Silanols_Active Change_Column Use End-Capped or Alternative Chemistry Column Are_Silanols_Active->Change_Column Yes Check_Oxidation Consider Oxidation? Are_Silanols_Active->Check_Oxidation No Change_Column->Check_Oxidation Degas_Mobile_Phase Degas Mobile Phase & Use Fresh Solvents Check_Oxidation->Degas_Mobile_Phase Yes Resolution Problem Resolved? Check_Oxidation->Resolution No Degas_Mobile_Phase->Resolution

Caption: A systematic workflow for troubleshooting on-column degradation.

Hypothesized_Degradation cluster_0 On-Column Stress Conditions cluster_1 Potential Degradation Products Acidic_pH Acidic Mobile Phase (pH < 4) Hydrolyzed_Quinazoline Hydrolyzed Quinazoline Ring (similar to Linagliptin degradation) Acidic_pH->Hydrolyzed_Quinazoline Basic_pH Basic Mobile Phase (pH > 8) Linagliptin Linagliptin (from Carbamate Hydrolysis) Basic_pH->Linagliptin Oxidants Dissolved O2 / Peroxides Oxidized_Products Oxidized N-Carbamoyl Linagliptin Oxidants->Oxidized_Products Active_Silanols Active Silanol Sites Active_Silanols->Hydrolyzed_Quinazoline N_Carbamoyl_Linagliptin N-Carbamoyl Linagliptin N_Carbamoyl_Linagliptin->Linagliptin Hydrolysis N_Carbamoyl_Linagliptin->Hydrolyzed_Quinazoline Acid-catalyzed hydrolysis N_Carbamoyl_Linagliptin->Oxidized_Products Oxidation

Caption: Hypothesized degradation pathways for N-Carbamoyl Linagliptin.

V. Concluding Remarks

The successful analysis of N-Carbamoyl Linagliptin relies on a robust HPLC method that minimizes on-column degradation. By understanding the chemical properties of the molecule and the potential stressors within the chromatographic system, researchers can proactively develop methods that ensure the integrity of their data. This guide provides a framework for troubleshooting common issues, but it is important to remember that each analytical challenge is unique. A systematic and logical approach, as outlined here, will be your most valuable tool in achieving accurate and reproducible results.

VI. References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). ResearchGate. [Link]

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. (n.d.). PMC. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). PMC. [Link]

  • List of identified degradation products of linagliptin (relative retention time (RRT)). (n.d.). ResearchGate. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). Frontiers. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. (n.d.). PMC. [Link]

  • ASTM D5315-92(1998): Standard Test Method for N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. (1992). ASTM International. [Link]

  • N-Carbamoyl Linagliptin | CAS 1955514-80-3. (n.d.). Veeprho. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. (n.d.). PMC. [Link]

  • Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. (2024). PMC. [Link]

  • Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer. (n.d.). PMC. [Link]

  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. (2018). Arabian Journal of Chemistry. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2025). MDPI. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2024). ACS Omega. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. [Link]

  • DEVELOPMENT OF ANALYTICAL METHOD FOR THE DETERMINATION OF LINAGLIPTIN IN BULK DRUG AND ITS PHARMACEUTICAL FORMULATION. (2024). JETIR. [Link]

  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. (2025). MDPI. [Link]

  • HPLC separation of carbamates. (n.d.). ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. (2025). JETIR. [Link]

  • Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. (2024). PMC. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. (2023). Rasayan Journal of Chemistry. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics. (2016). SciSpace. [Link]

  • Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. (2021). European Journal of Chemistry. [Link]

  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. (2025). NSF Public Access Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Carbamoyl Linagliptin Detection

Welcome to the technical support guide for the robust detection of N-Carbamoyl Linagliptin. This document is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust detection of N-Carbamoyl Linagliptin. This document is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting LC-MS/MS methods for this specific analyte. As a derivative of the well-characterized drug Linagliptin, we can leverage existing knowledge to build a reliable analytical method, while also addressing the unique challenges this modification presents.

This guide moves beyond a simple checklist, explaining the scientific rationale behind parameter selection and providing a logical framework for method development and troubleshooting.

Understanding the Analyte: N-Carbamoyl Linagliptin

N-Carbamoyl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The addition of a carbamoyl group (-CONH₂) to the piperidine ring alters its molecular weight and may influence its ionization and fragmentation behavior. Accurate characterization and quantification are critical for impurity profiling and metabolic studies.

Table 1: Physicochemical Properties of N-Carbamoyl Linagliptin

PropertyValueSource
Chemical Formula C₂₆H₂₉N₉O₃[2][3]
Molecular Weight 515.58 g/mol [2][4]
Parent Drug Linagliptin[3]
Predicted Precursor Ion [M+H]⁺ m/z 516.6Calculated

The structure contains several basic nitrogen atoms, making it an excellent candidate for positive mode electrospray ionization (ESI).

Foundational Principles of MS Optimization

Optimizing an MS method is a systematic process of tuning the instrument to the specific chemical nature of the analyte to maximize sensitivity, specificity, and reproducibility. The process can be broken down into two main stages: optimizing the ion source to efficiently create gas-phase ions and optimizing the mass analyzer (quadrupoles) to isolate and fragment those ions specifically.

Ion Source Optimization: From Liquid Droplet to Gas-Phase Ion

The ESI source's primary job is to convert the analyte in the LC eluent into charged, solvent-free ions in a vacuum. This is governed by parameters like voltages, gas flows, and temperatures.

  • Ionization Polarity (Positive vs. Negative): Given the multiple basic nitrogen atoms in the N-Carbamoyl Linagliptin structure, which are readily protonated, Positive Ion Mode is the logical and empirically verified choice for analysis.[1][5][6]

  • Mobile Phase Composition: The mobile phase is not just for chromatography; it's an integral part of the ionization process. The use of a protic solvent (like methanol or water) and an acidic modifier (like 0.1% formic acid) provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion.[5][7]

  • Source Parameters:

    • Capillary/Spray Voltage: This voltage creates the electrochemical potential needed to form a charged spray. A voltage that is too low results in poor ionization, while an excessively high voltage can cause electrical discharge (corona discharge), leading to signal instability.[7][8]

    • Nebulizer and Heater Gases: The nebulizer gas shears the liquid eluent into fine droplets. The heater (or desolvation) gas provides thermal energy to evaporate the solvent from these droplets, shrinking them until the analyte ions are released into the gas phase.[7][8]

    • Source/Desolvation Temperature: This temperature must be high enough to ensure efficient desolvation but not so high that it causes thermal degradation of the analyte.[7]

Mass Analyzer Optimization: Specificity Through MRM

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, offering superior sensitivity and selectivity. This involves tuning the quadrupoles (Q1 and Q3) and the collision cell (Q2).

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, set to allow only the protonated molecule of N-Carbamoyl Linagliptin (the precursor ion, m/z 516.6) to pass through.

  • Q2 - Collision-Induced Dissociation (CID): The precursor ions are accelerated into the second quadrupole (Q2), which is filled with an inert gas (like argon or nitrogen). The kinetic energy of this collision is controlled by the Collision Energy (CE) . This impact fragments the precursor ion into smaller, characteristic product ions.

  • Q3 - Product Ion Selection: The third quadrupole (Q3) filters for one or more of these specific product ions. The instrument then monitors the intensity of these specific precursor → product ion "transitions."

The voltages applied to the ion optics, such as the Cone Voltage or Declustering Potential , are also critical. These voltages help to strip away residual solvent and prevent ion clusters from forming before the ions enter the mass analyzer. An optimal voltage maximizes the precursor ion signal without causing premature, in-source fragmentation.[6]

Step-by-Step Experimental Workflow for Parameter Optimization

This workflow provides a logical sequence for developing a robust LC-MS/MS method for N-Carbamoyl Linagliptin.

G cluster_prep Phase 1: Preparation & Initial Infusion cluster_source Phase 2: Source Parameter Optimization cluster_compound Phase 3: Compound Parameter Optimization cluster_final Phase 4: Method Finalization P1 Prepare Analyte Solution (1 µg/mL in 50:50 ACN:H2O with 0.1% Formic Acid) P2 Infuse Solution via Tee-Piece (Flow: ~10 µL/min) P1->P2 P3 Set MS to Full Scan Mode (Positive, m/z 100-600) P2->P3 P4 Confirm [M+H]⁺ Ion (Expected: m/z 516.6) P3->P4 S1 Optimize Spray Voltage (e.g., 3.0 - 5.5 kV) P4->S1 S2 Optimize Source Temp. (e.g., 350 - 550 °C) S1->S2 S3 Optimize Gas Flows (Nebulizer & Heater) S2->S3 S4 Goal: Maximize stable signal for m/z 516.6 S3->S4 C1 Optimize Cone/DP Voltage (Monitor m/z 516.6) S4->C1 C2 Switch to Product Ion Scan C1->C2 C3 Ramp Collision Energy (CE) (e.g., 10 - 60 V) C2->C3 C4 Identify Stable, Intense Product Ions C3->C4 F1 Build Final MRM Method (Select 2-3 transitions) C4->F1 F2 Integrate with LC Method F1->F2 F3 Perform System Suitability Test F2->F3

Caption: Workflow for MS method development.

Protocol:
  • Preparation: Prepare a ~1 µg/mL solution of N-Carbamoyl Linagliptin in a solvent similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion & Precursor Identification:

    • Infuse the solution directly into the mass spectrometer using a syringe pump and a 'tee' piece connected to the LC flow.

    • Operate the MS in positive ESI Full Scan mode over a mass range of m/z 100-600.

    • Confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 516.6 .

  • Source Parameter Tuning:

    • While monitoring the intensity of m/z 516.6, systematically adjust the source parameters one by one (spray voltage, gas flows, temperatures).

    • Adjust each parameter to find a value that provides the highest and most stable signal. For robustness, it's best to choose a value on a plateau rather than a sharp peak in the response curve.[9]

  • Compound Parameter Tuning:

    • Cone/Declustering Potential (DP) Optimization: Create a method to monitor only the precursor ion (m/z 516.6). Ramp the Cone/DP voltage (e.g., from 20 V to 150 V) and identify the voltage that gives the maximum intensity for the precursor ion.

    • Collision Energy (CE) Optimization: Set the Cone/DP to its optimal value. Change the scan type to Product Ion Scan for the precursor m/z 516.6.

    • Infuse the analyte and acquire spectra at various collision energies (e.g., stepping from 10 V to 60 V).

    • Examine the resulting spectra to identify 2-3 product ions that are both intense and specific.

  • MRM Method Creation:

    • Build the final MRM method using the precursor mass (Q1 = 516.6) and the selected product ions (Q3 = your chosen fragments). Input the optimized Cone/DP and CE values for each transition.

    • The most intense and reliable transition should be used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).

Table 2: Starting MS Parameters (Derived from Linagliptin Methods)

ParameterStarting ValueRationale / Source
Ionization Mode ESI PositiveStandard for Linagliptin and similar structures.[1][5]
Capillary Voltage 4500 VA common starting point for ESI.[1][5][7]
Desolvation Temp. 450 °CBalances desolvation with thermal stability.[5][6]
Nebulizer Gas 35 psiTypical setting for good droplet formation.[5]
Cone/DP Voltage ~70 VBased on Linagliptin methods.[5] Requires optimization.
Collision Energy ~30 VBased on Linagliptin methods.[5] Requires optimization.
Predicted Fragmentation

Based on the structure and known fragmentation of Linagliptin, a plausible fragmentation pathway can be predicted. This helps in identifying expected product ions during CE optimization.

G parent N-Carbamoyl Linagliptin [M+H]⁺ m/z 516.6 frag1 Loss of Carbamoyl Group (-NH₂CO) [M+H-43]⁺ m/z 473.6 parent->frag1 CID frag2 Known Linagliptin Fragment (e.g., from piperidine ring opening) m/z ~158 parent->frag2 CID frag3 Known Linagliptin Fragment (e.g., loss of butynyl group) m/z ~420 parent->frag3 CID

Caption: Predicted fragmentation of N-Carbamoyl Linagliptin.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development in a direct question-and-answer format.

G cluster_no_signal Troubleshooting: No Signal cluster_unstable_signal Troubleshooting: Unstable Signal cluster_peak_shape Troubleshooting: Poor Peak Shape Start Symptom NoSignal No Signal / Very Low Intensity Start->NoSignal UnstableSignal Unstable / Fluctuating Signal Start->UnstableSignal PoorPeak Poor Peak Shape (Fronting, Tailing, Split) Start->PoorPeak NS1 Check for Leaks (LC & MS Interface) NoSignal->NS1 US1 Check gas supplies (Nitrogen, Argon) UnstableSignal->US1 PS1 Primarily an LC issue. Check column health. PoorPeak->PS1 NS2 Is the ESI spray visible and stable? NS1->NS2 NS3 Is the sample being injected? (Check autosampler) NS2->NS3 NS4 Is the MS in the correct ionization mode? NS3->NS4 NS5 Clean the ion source (capillary, orifice) NS4->NS5 US2 Optimize spray voltage (possible corona discharge) US1->US2 US3 Is mobile phase degassing? (Check for bubbles) US2->US3 US4 Contamination in source or mobile phase US3->US4 PS2 Sample solvent mismatch? (Reconstitute in mobile phase) PS1->PS2 PS3 Is the column overloaded? PS2->PS3 PS4 Matrix effects causing co-elution interference? PS3->PS4

Caption: A decision tree for troubleshooting common LC-MS issues.

Q1: I don't see my precursor ion (m/z 516.6) during infusion.

  • A1: Check the Basics. Ensure the syringe pump is running, there are no leaks in the system, and the MS is set to positive ionization mode. Verify your analyte concentration is appropriate (~0.1-1 µg/mL); if it's too low, you may not see it, and if it's too high, you can cause signal suppression.[10]

  • A2: Check Ion Source. Visually inspect the ESI spray if possible. A lack of a stable spray indicates a blockage, no gas flow, or a hardware problem.[11] The ion source capillary or orifice may be dirty or blocked; follow the manufacturer's procedure for cleaning.[12]

  • A3: Check Solution Chemistry. Confirm that your infusion solvent contains an acid like 0.1% formic acid. Without a proton source, ionization will be extremely inefficient.

Q2: My signal intensity is very low and inconsistent.

  • A1: Optimize Source Parameters. This is the most common cause. Systematically tune your spray voltage, gas flows, and temperatures as described in the workflow. An unoptimized source will yield a weak and unstable signal.[7][12]

  • A2: Investigate Matrix Effects. If you are analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting endogenous compounds can suppress the ionization of your analyte.[13][14][15] This is a significant challenge in bioanalysis.[16] Mitigation strategies include:

    • Improving sample cleanup (e.g., using Solid Phase Extraction (SPE) instead of simple protein precipitation).[17][18]

    • Adjusting the chromatography to separate the analyte from the interfering matrix components.

    • Using a stable isotope-labeled internal standard, which will be affected by the matrix similarly to the analyte, thereby correcting for the suppression.[16]

  • A3: Check for Contamination. Contaminants in the mobile phase, LC system, or ion source can elevate background noise and suppress your analyte's signal.[12]

Q3: My retention time is shifting and my peaks are broad.

  • A1: Suspect the LC System. These are classic symptoms of chromatographic problems, not MS issues. Check for high backpressure, which could indicate a column clog. Ensure your mobile phases are fresh and correctly prepared. The column itself may be degraded and require replacement.[19]

  • A2: Check for Solvent Mismatch. If your sample is dissolved in a much stronger solvent than the initial mobile phase conditions (e.g., 100% acetonitrile sample injected into 5% acetonitrile mobile phase), it can cause poor peak shape. Reconstitute your final sample in the initial mobile phase whenever possible.[19]

Q4: Why is a System Suitability Test (SST) necessary?

  • A: To Ensure Performance. An SST is a critical quality control measure performed by injecting a known standard at the beginning, during, and end of an analytical batch.[20][21] It verifies that the entire LC-MS/MS system (pumps, column, ion source, mass analyzer) is performing adequately and reproducibly.[22] If your quality control samples fail but the SST passes, the problem is likely in your sample preparation. If the SST fails, the problem is with the instrument itself.[23]

References

  • Buhrman, D. L., et al. (1996). Title not available in snippet.
  • International Journal of Bioassays. (n.d.). Bioanalytical method development and validation of linagliptin in plasma through lc-ms/ms.
  • NorthEast BioLab. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • Thermo Fisher Scientific. (n.d.). Development of Small Molecule System Suitability Standard (SMSS)
  • PMC - NIH. (n.d.). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies.
  • Rao, T. N., et al. (2016, March 1). HIGH THROUGHPUT LC-MS/MSMETHOD FOR THE QUANTITATION OF LINAGLIPTIN IN HUMAN PLASMA BY SOLID PHASE EXTRACTION USING 96 WELL PLATE FORMAT. International Journal of Pharmaceutical Sciences and Research.
  • Moussa, B. A., et al. (2019, January 30). A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (2025). Application Notes and Protocols for Linagliptin-13C,d3 as an Internal Standard in HPLC-MS Analysis.
  • ZefSci. (2025, May 6).
  • PubMed. (2007, June 28). System suitability in bioanalytical LC/MS/MS.
  • myadlm.org. (2018, August 1). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service.
  • Bruker Daltonics GmbH & Co. KG. (n.d.).
  • SciSpace. (n.d.). Characterization of linagliptin using analytical techniques.
  • myadlm.org. (2015, August 1).
  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pattern of LIN and acid hydrolysis DPs (A1 and A2/A3/impurity I) ….
  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Pharmaffiliates. (n.d.). CAS No : 1955514-80-3 | Product Name : N-Carbamoyl Linagliptin (Racemic).
  • SVAK Life Sciences. (n.d.). N-Carbamoyl Linagliptin | CAS No: 1955514-80-3.
  • Chromatography Online. (2021, November 29).
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Omsynth Lifesciences. (n.d.). N-Carbamoyl Linagliptin (Racemic) : CAS No.1955514-80-3.
  • Shimadzu Corporation. (n.d.).
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (2013, November 26). Any suggestions for very low intensity in LC/MS/MS?
  • RSC Publishing. (n.d.).
  • LCGC International. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS.
  • NEB. (n.d.).
  • LGC Standards. (n.d.). N-Carbamoyl Linagliptin.
  • Veeprho. (n.d.). N-Carbamoyl Linagliptin | CAS 1955514-80-3.

Sources

Optimization

Technical Support Center: N-Carbamoyl Linagliptin Synthesis &amp; Purification

Welcome to the Advanced Technical Support Center for Linagliptin development. This guide is designed for process chemists and analytical scientists dealing with the identification, troubleshooting, and purification of N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Linagliptin development. This guide is designed for process chemists and analytical scientists dealing with the identification, troubleshooting, and purification of N-Carbamoyl Linagliptin (CAS 1955514-80-3)[1], a notoriously deceptive process-related impurity and analytical degradant.

Mechanistic Overview: The N-Carbamoyl Artifact

During the process development of linagliptin, identifying and controlling process-related impurities is critical for API validation[2]. N-Carbamoyl Linagliptin (also known as Linagliptin Urea or Linagliptin N-Aminocarbonyl Impurity) forms when the primary amine of Linagliptin's 3-aminopiperidine moiety undergoes nucleophilic addition with a carbamoylating agent.

While it can occur during synthesis due to reagent carryover, it is most frequently encountered as an artificial solution degradant generated entirely during HPLC sample preparation[3].

DegradationPathway Lina Linagliptin API (Primary Amine) Impurity N-Carbamoyl Linagliptin (Urea Degradant) Lina->Impurity Nucleophilic Addition Solvent Acetonitrile Diluent (Trace HCN/Cyanate) Solvent->Impurity Carbamoyl Source Energy Sonication (Activation Energy) Energy->Impurity Accelerates Kinetics

Fig 1: Mechanistic pathway of N-Carbamoyl Linagliptin formation during analytical sample preparation.

Troubleshooting & FAQs

Q1: We are observing a sudden, variable spike in the N-Carbamoyl impurity (HPLC RRT ~1.28) during our lot release testing. Is our synthesis failing? A1: Likely not. This is a well-documented analytical artifact. When Linagliptin API is dissolved in an acetonitrile-containing diluent and subjected to sonication, the API reacts with trace hydrocyanic acid (HCN) or cyanate impurities inherent in HPLC-grade acetonitrile[3].

  • Causality: Sonication induces acoustic cavitation—micro-bubbles that collapse and generate extreme localized heat and pressure. This localized energy overcomes the activation barrier, forcing the primary amine to react with trace cyanate species to form the urea derivative[3].

  • Resolution: Cease sonication immediately. Switch to mechanical vortexing (See Protocol A).

Q2: During the final deprotection step of Linagliptin synthesis, we are seeing 2-5% N-Carbamoyl formation in the crude reactor. How do we suppress this? A2: If the impurity is genuinely forming during synthesis, it stems from the carryover of urea-based reagents or the degradation of protecting groups (like formyl or Boc) in the presence of moisture and heat.

  • Causality: The synthesis of the xanthine core often utilizes urea derivatives. If unreacted urea or cyanate intermediates are not rigorously purged before the attachment of the (R)-3-aminopiperidine ring, they will rapidly carbamoylate the newly exposed primary amine.

  • Resolution: Implement a strict aqueous wash prior to the final piperidine coupling to remove water-soluble cyanate/urea precursors before the free amine is introduced.

Q3: We have a crude batch contaminated with N-Carbamoyl Linagliptin. What is the most thermodynamically sound way to purge it without relying on preparative HPLC? A3: Exploit the drastic pKa difference between the API and the impurity using an acid-base extraction (See Protocol B).

  • Causality: Linagliptin possesses a highly basic primary amine (pKa ~8.6). In contrast, the N-Carbamoyl impurity has converted this amine into a urea group, which is essentially non-basic (conjugate acid pKa < 0). By adjusting the pH to ~2.0, Linagliptin becomes fully protonated and partitions into the aqueous phase, while the neutral N-Carbamoyl impurity remains trapped in the organic phase. This creates a self-validating purification system driven by immutable thermodynamic partitioning.

Purification Crude Crude Mixture (Linagliptin + N-Carbamoyl) Acidify Add 0.1M HCl (aq) + DCM (pH ~2.0) Crude->Acidify Phase Phase Separation Acidify->Phase Org Organic Phase (DCM) Neutral N-Carbamoyl Impurity Phase->Org pKa < 0 (Un-ionized) Aq Aqueous Phase Protonated Linagliptin Salt Phase->Aq pKa ~8.6 (Ionized)

Fig 2: Acid-base extraction leveraging pKa differentials to isolate the N-Carbamoyl impurity.

Quantitative Data: Physicochemical Comparison

To effectively track and separate these compounds, refer to their comparative physicochemical profiles:

PropertyLinagliptin (API)N-Carbamoyl Linagliptin (Impurity)
CAS Number 668270-12-01955514-80-3[1]
Molecular Weight 472.55 g/mol 515.57 g/mol [4]
Functional Group Primary Amine (3-aminopiperidine)Urea (N-aminocarbonyl)
Estimated pKa ~8.6 (Basic)< 0 (Neutral)
HPLC RRT 1.00~1.28[3]
Solubility at pH 2.0 Highly Aqueous Soluble (Salt form)Organic Soluble (Remains neutral)

Validated Experimental Protocols

Protocol A: Artifact-Free HPLC Sample Preparation

Use this protocol to prevent the artificial generation of N-Carbamoyl Linagliptin during analytical testing.

  • Weighing: Accurately weigh the Linagliptin API or crushed tablet equivalent into a volumetric flask.

  • Diluent Addition: Add the designated volume of diluent (e.g., 50:50 Acetonitrile:Water). Ensure the Acetonitrile is strictly HPLC/LC-MS grade.

  • Kinetic Dissolution (Critical Step): Do not sonicate. Instead, place the flask on a mechanical vortex mixer. Vortex vigorously for 2 to 3 minutes.

    • Causality: Vortexing provides macroscopic kinetic mixing to dissolve the API without generating the microscopic thermal spikes (cavitation) required to catalyze the reaction between the amine and trace HCN in the diluent[3].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter prior to HPLC injection.

Protocol B: Acid-Base Purge of N-Carbamoyl Impurity

Use this protocol to rescue a crude synthetic batch contaminated with the urea impurity.

  • Dissolution: Dissolve the crude Linagliptin mixture in Dichloromethane (DCM).

    • Causality: DCM is an excellent non-polar solvent that readily dissolves both the free-base API and the neutral impurity.

  • Acidification: Add an equal volume of 0.1M HCl (aq) to the separatory funnel. Agitate gently and vent.

    • Causality: The primary amine of Linagliptin is rapidly protonated at pH 2.0, converting it into a highly polar hydrochloride salt. The N-Carbamoyl urea group cannot be protonated under these mild conditions.

  • Phase Separation: Allow the layers to separate. Drain the lower DCM layer (containing the N-Carbamoyl impurity) and set aside. Retain the upper aqueous layer (containing the purified Linagliptin salt).

  • Basification & Recovery: Transfer the aqueous layer to a clean flask. Slowly add 1M NaOH (aq) dropwise until the pH reaches ~10.0.

    • Causality: Raising the pH above the pKa deprotonates the Linagliptin salt back to its free-base form, rendering it insoluble in water.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM. The pure free-base Linagliptin will partition into the organic phase. Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure Linagliptin.

References

  • [3] Investigation of an artificial solution degradant of linagliptin: An undesired linagliptin urea derivative generates in sample preparation of linagliptin tablet treated by sonication in acetonitrile containing diluent. PubMed (Journal of Pharmaceutical and Biomedical Analysis). URL: [Link]

  • [2] Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules (via PMC). URL: [Link]

  • [1] N-Carbamoyl Linagliptin | CAS 1955514-80-3. Veeprho. URL: [Link]

Sources

Troubleshooting

preventing the formation of N-Carbamoyl Linagliptin during manufacturing

Topic: Preventing the Formation of N-Carbamoyl Linagliptin For: Researchers, Scientists, and Drug Development Professionals Introduction Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing the Formation of N-Carbamoyl Linagliptin

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3] The presence of impurities in any active pharmaceutical ingredient (API) is a critical quality attribute that can impact both the safety and efficacy of the final drug product.[1][4] Regulatory bodies like the ICH require that any impurity exceeding 0.10% be identified and characterized.[1] One such process-related impurity that requires careful control during the manufacturing of Linagliptin is N-Carbamoyl Linagliptin .

This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols to understand, control, and prevent the formation of this specific impurity.

Visual Guide: Linagliptin and its Carbamoyl Impurity

To understand the transformation, it's essential to visualize the molecular structures. N-Carbamoyl Linagliptin is formed by the addition of a carbamoyl group (-CONH₂) to the primary amine on the piperidine ring of the Linagliptin molecule.

Figure 1. Chemical Structures cluster_0 Linagliptin cluster_1 N-Carbamoyl Linagliptin a b a->b + Carbamoylating Agent (e.g., Isocyanic Acid) a_label Linagliptin (C25H28N8O2) CAS: 668270-12-0 b_label N-Carbamoyl Linagliptin (C26H29N9O3) CAS: 1955514-80-3

Caption: Structures of Linagliptin and N-Carbamoyl Linagliptin.

Frequently Asked Questions (FAQs)

Q1: What is N-Carbamoyl Linagliptin?

N-Carbamoyl Linagliptin, also known as Linagliptin N-Aminocarbonyl Impurity, is a known process-related impurity of Linagliptin.[5][6][7] Its chemical structure consists of the Linagliptin molecule with a urea functional group formed on the (R)-3-aminopiperidinyl moiety.[8][9][10] Its molecular formula is C₂₆H₂₉N₉O₃ and its CAS number is 1955514-80-3.[8][9][11]

Q2: What is the primary mechanism for the formation of N-Carbamoyl Linagliptin?

The formation occurs through a reaction known as carbamoylation . This is a non-enzymatic reaction where a carbamoylating agent, most commonly isocyanic acid (HN=C=O), reacts with free amino groups on a molecule.[12] In the case of Linagliptin, the primary amine on the piperidine ring is the nucleophilic site that attacks the electrophilic carbon of isocyanic acid.

G Figure 2. Proposed Formation Mechanism Urea Urea (Source) IsocyanicAcid Isocyanic Acid (HNCO) (Reactive Intermediate) Urea->IsocyanicAcid Dissociation (e.g., heat) HCN Hydrocyanic Acid (in Acetonitrile) HCN->IsocyanicAcid Reaction in solution Impurity N-Carbamoyl Linagliptin IsocyanicAcid->Impurity Reacts with Linagliptin Linagliptin (Primary Amine) Linagliptin->Impurity Nucleophilic Attack

Caption: Key pathways leading to the formation of the reactive carbamoylating agent.

Q3: What are the potential sources of carbamoylating agents in a typical manufacturing process?

Identifying the source is the most critical step in prevention. Potential sources include:

  • Urea Degradation: Urea, if present as a contaminant in starting materials or reagents, can thermally decompose to form isocyanic acid and ammonia.[12] Some synthetic routes for related heterocyclic compounds may utilize urea, increasing the risk of carryover.[13]

  • Cyanate Salts: Contamination with cyanate salts (e.g., potassium cyanate) in raw materials can release isocyanic acid under acidic conditions.

  • Solvent Impurities: Certain grades of acetonitrile (ACN), a common solvent in chromatography and synthesis, can contain impurities like hydrocyanic acid (HCN). It has been reported that sonication of Linagliptin in ACN-containing diluents can generate the urea derivative, suggesting a reaction pathway involving HCN.[14]

  • Carbon Dioxide (CO₂): While less direct, CO₂ can react with amines to form carbamic acids.[15][16] Under specific conditions, these intermediates could potentially lead to urea formation, though this is a less common pathway for this specific impurity compared to isocyanic acid.

Troubleshooting and Prevention Guide

This section provides actionable strategies to mitigate the risk of N-Carbamoyl Linagliptin formation.

Issue 1: N-Carbamoyl Linagliptin detected in the final API or in-process sample.

This is a common scenario that requires a systematic root cause analysis.

Troubleshooting Workflow

Figure 3. Troubleshooting Workflow start N-Carbamoyl Linagliptin Detected (> Specification Limit) step1 Quarantine Batch & Initiate Investigation start->step1 step2 Review Process Parameters (Temp, pH, Time) step1->step2 Investigate step3 Analyze Raw Materials (KSMs, Solvents, Reagents) step1->step3 Investigate step6 Identify Root Cause step2->step6 step4 Test for Urea/Cyanates in Suspect Materials step3->step4 step5 Analyze Retained Samples of Solvents (esp. ACN) step3->step5 step4->step6 step5->step6 step7 Implement CAPA (e.g., New Supplier, Tighter Specs, Process Optimization) step6->step7 step8 Monitor Future Batches step7->step8

Caption: A systematic approach to identifying the root cause of impurity formation.

Preventative Measures & Control Strategy

Proactive prevention is more effective than reactive troubleshooting. The following process controls are recommended.

1. Raw Material and Solvent Control
  • Supplier Qualification: Qualify vendors for key starting materials and solvents. Request impurity profiles and assess their processes for potential sources of urea or cyanates.

  • Incoming Material Testing: Implement specific incoming tests for urea or total cyanates in high-risk raw materials.

  • Solvent Purity: Use high-purity, HPLC-grade solvents, particularly acetonitrile. A study has specifically linked an artificial degradant, linagliptin urea, to impurities in HPLC-grade acetonitrile when used as a diluent with sonication.[14] Consider sourcing ACN with certified low levels of hydrocyanic acid.

2. Process Parameter Optimization

Based on forced degradation studies, Linagliptin shows susceptibility to various stress conditions like acid, base, and oxidation.[17][18][19][20] While N-Carbamoyl Linagliptin is not a typical acid/base hydrolysis product, the reaction is sensitive to process conditions.

ParameterRecommended ControlRationale
Temperature Avoid prolonged exposure to high temperatures (>60°C), especially in the final synthesis steps where the primary amine is present.High temperatures can accelerate the degradation of urea into isocyanic acid, the primary carbamoylating agent.[12]
pH Maintain neutral to slightly basic pH during work-up and isolation steps.The primary amine of Linagliptin is most nucleophilic in its free base form. While acidic conditions would protonate the amine and reduce reactivity, they can also promote the release of isocyanic acid from cyanate salts. A controlled, stable pH is crucial.
Reaction/Hold Times Minimize hold times for solutions containing the unprotected Linagliptin amine, especially at elevated temperatures.Reduces the time available for the side reaction to occur.
3. Analytical Control

A robust, stability-indicating analytical method is required to monitor and control this impurity.[18]

  • Method: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard for analyzing Linagliptin and its impurities.[2][21][22]

  • Detection: UV detection is commonly used, with wavelengths around 225 nm or 299 nm being effective for Linagliptin and its related substances.[18][22]

Protocol: Analytical Method for N-Carbamoyl Linagliptin

This section provides a general-purpose, starting point protocol for the detection and quantification of N-Carbamoyl Linagliptin. This method must be fully validated for its intended use.

Objective

To separate, detect, and quantify N-Carbamoyl Linagliptin from the Linagliptin API.

Materials
  • Linagliptin API sample

  • N-Carbamoyl Linagliptin Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • High-purity water

Chromatographic Conditions (Example)
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-Aq)
Mobile Phase A 0.02M KH₂PO₄ buffer, pH adjusted to 4.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient Elution (A specific gradient must be developed to ensure separation)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 225 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Procedure
  • Standard Preparation:

    • Prepare a stock solution of N-Carbamoyl Linagliptin reference standard in diluent.

    • Perform serial dilutions to create a calibration curve at appropriate concentrations (e.g., from LOQ to 1.5 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the Linagliptin API sample in diluent to a known concentration (e.g., 1 mg/mL).

    • Crucially, avoid sonication for extended periods to dissolve the sample, as this has been shown to potentially generate the impurity artifactually. [14] Use gentle vortexing or shaking.

  • Analysis:

    • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

    • Integrate the peaks and identify the N-Carbamoyl Linagliptin peak in the sample chromatogram by comparing its retention time with the reference standard.

  • Calculation:

    • Quantify the amount of N-Carbamoyl Linagliptin in the sample using the calibration curve generated from the reference standard injections. Express the result as a percentage area/area or against a qualified standard.

References

  • Vertex AI Search, Grounding API Result[23]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC. (2024, February 23). National Center for Biotechnology Information. [Link]

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design - PMC. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies on Linagliptin Tablets by Reverse Phase HPLC Method. World Journal of Pharmaceutical Research. [Link]

  • Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks. [Link]

  • Development and Validation of Novel Stability-Indicating RP- HPLC Method for Determination of Linagliptin. ResearchGate. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. National Center for Biotechnology Information. [Link]

  • Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE). ACS Publications. [Link]

  • N-Carbamoyl Linagliptin | CAS 1955514-80-3. Veeprho. [Link]

  • Deciphering Linagliptin Impurities: Ensuring Drug Purity and Effectiveness in Diabetes Management. Veeprho. [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. ijcrt.org. [Link]

  • Synthesis of linagliptin (1). Conditions: (a) HCl, 1,4-dioxane, 6 °C... ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]

  • Linagliptin. Alentris Research Pvt. Ltd.. [Link]

  • UNII 4N96949SQA - N-CARBAMOYL LINAGLIPTIN. NDC List. [Link]

  • Synthesis method of linagliptin chlorinated intermediate. Patsnap. [Link]

  • CAS No : 1955514-80-3 | Product Name : N-Carbamoyl Linagliptin (Racemic). Pharmaffiliates. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Investigation of an artificial solution degradant of linagliptin: An undesired linagliptin urea derivative generate in sample preparation of linagliptin treated by sonication in acetonitrile containing diluent. ResearchGate. [Link]

  • Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers. Wiley Online Library. [Link]

  • A Review on Analytical Methods for Estimation of Linagliptin in Bulk and Tablet Dosage form. Research Journal of Science and Technology. [Link]

  • Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer - PMC. National Center for Biotechnology Information. [Link]

  • CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity. Anant Pharmaceuticals Pvt. Ltd.. [Link]

  • DEVELOPMENT OF ANALYTICAL METHOD FOR THE DETERMINATION OF LINAGLIPTIN IN BULK DRUG AND ITS PHARMACEUTICAL FORMULATION. ijcrt.org. [Link]

  • Linagliptin: A Concise Review on Analytical and Bio-analytical Methods. Der Pharma Chemica. [Link]

  • Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC. National Center for Biotechnology Information. [Link]

  • Mechanisms and consequences of carbamoylation. PubMed. [Link]

  • 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. Rasayan Journal of Chemistry. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in N-Carbamoyl Linagliptin Bioanalysis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for bioanalytical scientists and drug development professionals facing matrix effects (ion suppression or enhancement) during the LC-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for bioanalytical scientists and drug development professionals facing matrix effects (ion suppression or enhancement) during the LC-MS/MS quantification of N-Carbamoyl Linagliptin. As a critical impurity and degradation product of the DPP-4 inhibitor Linagliptin (1), achieving accurate bioanalytical recovery in complex biological matrices requires rigorous methodological optimization.

The Mechanistic Causality of Matrix Effects

Matrix effects in electrospray ionization (ESI) occur when co-eluting endogenous compounds compete with the target analyte for access to the droplet surface charge.

The Analyte Challenge: N-Carbamoyl Linagliptin (CAS 1955514-80-3) differs from its parent drug by the conversion of the primary amine on the piperidine ring into a urea (carbamoyl) group. This structural modification drastically reduces the basicity of that specific nitrogen (shifting pKa from ~10 to near 0). Consequently, the molecule becomes significantly more lipophilic at physiological pH. During reversed-phase chromatography, it retains longer on a C18 column, causing it to co-elute with late-eluting endogenous glycerophosphocholines (m/z 184 precursor).

The Matrix Challenge: Simple protein precipitation (PPT) fails to remove these amphiphilic phospholipids, inheriting severe ion suppression (2). To achieve a Matrix Factor (MF) near 1.0, the extraction chemistry must shift toward Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), which selectively exclude lipids (3).

ME_Workflow Start Observe Signal Loss in Plasma QC Samples Diag Run Post-Column Infusion (PCI) Start->Diag Check Does Analyte Co-elute with Phospholipids? Diag->Check Action1 Optimize Chromatography (Adjust Gradient/pH) Check->Action1 Yes (Co-elution) Action2 Upgrade Extraction (PPT to LLE or SPE) Check->Action2 Yes (High Baseline ME) Action3 Implement SIL-IS (e.g., Linagliptin-d4) Check->Action3 No, but ME persists Valid Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 Action1->Valid Action2->Valid Action3->Valid

Workflow for diagnosing and resolving matrix effects in N-Carbamoyl Linagliptin LC-MS/MS bioanalysis.

Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map the exact retention time windows where endogenous phospholipids suppress the N-Carbamoyl Linagliptin signal.

  • Preparation: Fill a syringe with a neat solution of N-Carbamoyl Linagliptin (100 ng/mL in 50:50 Methanol:Water).

  • Infusion Setup: Connect the syringe pump to a T-zero mixing tee installed between the analytical column and the MS source. Infuse at a constant rate of 10 µL/min.

  • Matrix Injection: Inject a 5 µL aliquot of a blank matrix extract (e.g., extracted human plasma) through the UHPLC system using your standard analytical gradient.

  • Monitoring: Monitor the MRM transition for N-Carbamoyl Linagliptin (e.g., m/z 516.2 → 420.1, depending on specific source tuning).

  • Causality Analysis: The constant infusion creates a steady-state baseline signal. When matrix components elute from the column and enter the MS, they compete for ionization. A sudden dip in the baseline indicates a zone of ion suppression.

Self-Validation Checkpoint: Inject a neat solvent blank. The baseline must remain flat (±5% variance). If the baseline dips during the matrix injection exactly where N-Carbamoyl Linagliptin normally elutes, your current extraction or chromatography is invalid and must be optimized.

Protocol B: Liquid-Liquid Extraction (LLE) for Phospholipid Exclusion

Purpose: To eliminate phospholipids that cause matrix effects while maintaining high recovery of the analyte.

  • Aliquot: Transfer 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Linagliptin-d4 (50 ng/mL).

  • pH Adjustment: Add 100 µL of 0.1 M Ammonium Hydroxide buffer (pH ~10). Causality: This ensures the weakly basic quinazoline ring remains un-ionized, maximizing the molecule's partition into the organic phase.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Methanol: 6 mM Ammonium Formate buffer, pH 4.5).

Self-Validation Checkpoint: Calculate the IS-normalized Matrix Factor (MF). Spike N-Carbamoyl Linagliptin into a post-extracted blank matrix and compare its peak area ratio (Analyte/IS) to a neat standard at the same concentration. The protocol is validated if the MF is between 0.85 and 1.15.

ExtractionLogic PPT Protein Precipitation (PPT) Leaves Phospholipids LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate / MTBE SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Plasma Plasma Sample (N-Carbamoyl Linagliptin) Plasma->PPT Low Cost / High ME Plasma->LLE Moderate Cost / Low ME Plasma->SPE High Cost / No ME

Comparison of sample preparation strategies for mitigating phospholipid-induced matrix effects.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various extraction methodologies for Linagliptin-related compounds based on pharmacokinetic validation standards (4).

Extraction StrategySolvents / Cartridge UsedPhospholipid RemovalAverage Recovery (%)Matrix Factor (MF)
Protein Precipitation (PPT) Acetonitrile / MethanolPoor (<20%)85 - 95%0.40 - 0.60 (Severe Suppression)
Liquid-Liquid Extraction (LLE) Ethyl AcetateGood (>85%)71 - 80%0.90 - 1.10 (Negligible ME)
Solid Phase Extraction (SPE) Mixed-Mode Cation ExchangeExcellent (>99%)85 - 90%0.95 - 1.05 (Negligible ME)
Frequently Asked Questions (FAQs)

Q: Why does my N-Carbamoyl Linagliptin signal drop by 50% in plasma samples compared to neat standards, even with a C18 column? A: This is classic ion suppression caused by endogenous phospholipids (like lysophosphatidylcholines). Because N-Carbamoyl Linagliptin is highly lipophilic compared to its parent drug, it often co-elutes with these late-eluting lipids on a standard C18 column. You must either alter your gradient to separate them or switch your sample preparation from PPT to LLE/SPE to remove the lipids entirely.

Q: Can I use a generic internal standard (like Telmisartan) instead of a deuterated IS? A: It is highly discouraged for complex matrices. While Telmisartan has been used historically for Linagliptin, it does not co-elute exactly with N-Carbamoyl Linagliptin. Therefore, it will not experience the exact same ionization suppression environment. A Stable Isotope-Labeled IS (SIL-IS) like Linagliptin-d4 is the gold standard because it co-elutes perfectly and normalizes any residual matrix effects.

Q: How can I adjust my chromatography to avoid matrix effects without changing my extraction method? A: If you are locked into PPT due to budget or throughput constraints, you can attempt to chromatographically resolve the analyte from the matrix front and the phospholipid zone. Try using a shallower gradient (e.g., increasing organic phase by only 2% per minute) or switching to a biphenyl or fluorophenyl UHPLC column. These columns offer orthogonal selectivity (pi-pi interactions) compared to standard C18, potentially shifting the analyte away from the lipid suppression zones.

References
  • Mahamad Shafi SS, Arifa Begum, Saradhi NDVR. "Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS." International Journal of Bioassays, 2014.
  • Ezzeldin E, et al. "Green evaluation of human plasma levels of metformin, linagliptin, and empagliflozin using HPLC and HPTLC methods: a pharmacokinetic study." PMC / NIH.
  • "Unveiling Pharmacokinetics and Drug Interaction of Linagliptin and Pioglitazone HCl in Rat Plasma Using LC-MS/MS." Chemical Research in Toxicology - ACS Publications.
  • "N-Carbamoyl Linagliptin | CAS 1955514-80-3." Veeprho Impurity Reference Standards.

Sources

Troubleshooting

Technical Support Center: Method Robustness for N-Carbamoyl Linagliptin Analysis

Welcome to the technical support center for the analysis of N-Carbamoyl Linagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-Carbamoyl Linagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this critical impurity. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both accurate and reliable.

Introduction to N-Carbamoyl Linagliptin and Analytical Challenges

N-Carbamoyl Linagliptin is a known process-related impurity and potential degradation product of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.

The analysis of N-Carbamoyl Linagliptin, however, presents several challenges primarily due to its polar nature.[3][4] In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a common analytical technique, polar compounds often exhibit poor retention, leading to elution near the solvent front and co-elution with other polar impurities or excipients.[3][4] Furthermore, secondary interactions with the stationary phase can result in poor peak shapes, such as tailing, which can compromise resolution and the accuracy of integration.[5]

This guide provides a comprehensive resource for troubleshooting and ensuring the robustness of your analytical methods for N-Carbamoyl Linagliptin.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it critical for N-Carbamoyl Linagliptin analysis?

A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[6][7] According to the International Council for Harmonisation (ICH) guideline Q2(R1), robustness is a key component of method validation.[8][9] For N-Carbamoyl Linagliptin analysis, a robust method ensures that routine variations in laboratory conditions (e.g., different instruments, analysts, or reagent lots) do not lead to inaccurate results, thereby guaranteeing consistent quality control.

Q2: What are the typical starting conditions for an HPLC/UPLC method for N-Carbamoyl Linagliptin?

A2: A common starting point for the analysis of Linagliptin and its impurities is a reversed-phase method using a C18 column.[10][11] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[6][9][11] A gradient elution is frequently employed to resolve a wide range of impurities with varying polarities.[6]

Q3: How does the polarity of N-Carbamoyl Linagliptin affect its analysis?

A3: Due to its polarity, N-Carbamoyl Linagliptin may have limited retention on traditional C18 columns, especially with highly aqueous mobile phases.[3][4] This can lead to peaks eluting in the void volume, making accurate quantification difficult. To counteract this, strategies such as using a column with a more polar stationary phase (e.g., polar-embedded or polar-endcapped), adjusting the mobile phase pH, or employing ion-pair chromatography can be considered.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of N-Carbamoyl Linagliptin, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for N-Carbamoyl Linagliptin is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for polar, basic compounds like N-Carbamoyl Linagliptin is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[5][13]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the silanol groups.

    • Low pH (e.g., 2.5-3.5): At low pH, silanol groups are protonated and less likely to interact with the protonated basic sites on the analyte. This can significantly reduce peak tailing.[10]

    • Mid-range pH (e.g., 5-7): In this range, both the analyte and silanols may be partially ionized, leading to strong secondary interactions and increased tailing. This range should generally be avoided unless using a specialized stationary phase.

  • Use of an End-capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of accessible silanol groups, thereby reducing tailing for basic compounds.[3]

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve peak shape.[10] However, be aware that TEA can suppress ionization in mass spectrometry.

  • Lower Analyte Concentration: Overloading the column with the sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.[14]

Visualizing the Problem: Peak Tailing Workflow

G start Peak Tailing Observed for N-Carbamoyl Linagliptin check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 with an appropriate acid (e.g., phosphoric or formic acid) check_pH->adjust_pH No check_column Is the column a modern, end-capped C18? check_pH->check_column Yes evaluate Evaluate Peak Shape adjust_pH->evaluate use_endcapped Switch to a high-purity, end-capped C18 column check_column->use_endcapped No add_competitor Consider adding a competing base (e.g., 0.1% TEA) to the mobile phase check_column->add_competitor Yes use_endcapped->evaluate reduce_load Reduce sample concentration or injection volume add_competitor->reduce_load reduce_load->evaluate

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)

Q: N-Carbamoyl Linagliptin is eluting very early in my chromatogram, making it difficult to resolve from the solvent front. How can I increase its retention time?

A: Insufficient retention of polar compounds is a common challenge in reversed-phase chromatography.[3][4]

Troubleshooting Steps:

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes. If using a gradient, consider a shallower gradient or a lower starting percentage of the organic solvent.

  • Change the Organic Modifier: Methanol is a more polar solvent than acetonitrile and can sometimes provide different selectivity and increased retention for certain polar compounds.

  • Utilize a Different Stationary Phase:

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can enhance the retention of polar compounds through dipole-dipole interactions.

    • Polar-Endcapped Phase: These columns have polar groups at the surface, which can also increase retention of polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective alternative to reversed-phase chromatography.[15]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column.[12] However, ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Visualizing the Solution: Retention Enhancement Strategy

G start Poor Retention of N-Carbamoyl Linagliptin mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase advanced_tech Consider Advanced Techniques start->advanced_tech sub_mobile1 Decrease Organic Solvent % mobile_phase->sub_mobile1 sub_mobile2 Switch Organic Solvent (e.g., ACN to MeOH) mobile_phase->sub_mobile2 sub_stationary1 Use Polar-Embedded or Polar-Endcapped Column stationary_phase->sub_stationary1 sub_stationary2 Switch to a HILIC Column stationary_phase->sub_stationary2 sub_advanced1 Implement Ion-Pairing Chromatography advanced_tech->sub_advanced1 end Achieve Adequate Retention sub_mobile1->end sub_mobile2->end sub_stationary1->end sub_stationary2->end sub_advanced1->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical and Pharmacological Guide: Linagliptin vs. N-Carbamoyl Linagliptin

Executive Summary In the landscape of Type 2 Diabetes Mellitus (T2DM) pharmacotherapy, Linagliptin stands out as a highly potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. However, during the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Type 2 Diabetes Mellitus (T2DM) pharmacotherapy, Linagliptin stands out as a highly potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. However, during the synthesis, formulation, or stability testing of Linagliptin, various related substances can emerge. N-Carbamoyl Linagliptin (CAS: 1955514-80-3) is one of the most critical process-related impurities and degradation products encountered in drug development [1].

While N-Carbamoyl Linagliptin is not a therapeutic alternative, regulatory frameworks (ICH Q3A/Q3B) require drug development professionals to objectively compare the physicochemical and pharmacological performance of the Active Pharmaceutical Ingredient (API) against its primary impurities. This guide provides a rigorous comparative analysis of Linagliptin and its N-Carbamoyl derivative, detailing the structure-activity relationship (SAR) divergence and providing self-validating experimental protocols for their analytical separation and pharmacological evaluation.

Structural and Mechanistic Divergence

To understand the performance gap between these two molecules, one must evaluate the causality of their molecular interactions within the DPP-4 active site [2].

  • Linagliptin (The API): The xanthine scaffold of Linagliptin occupies the S1, S2, S1′, and S2′ subsites of DPP-4. Crucially, the primary amine located on the 3-aminopiperidine ring is protonated at physiological pH (pKa ~8.6). This positive charge forms a highly stable, charge-reinforced salt bridge network with the Glu205 and Glu206 residues in the S2 pocket of the enzyme. This specific interaction is the primary driver of Linagliptin's nanomolar affinity (IC50 ~1 nM)[1].

  • N-Carbamoyl Linagliptin (The Impurity): In this derivative, the critical primary amine is converted into a urea moiety (carbamoyl group). Because ureas are essentially neutral at physiological pH, the molecule loses its ability to ionize. Consequently, the vital salt bridge with Glu205/Glu206 is completely abolished. The steric bulk of the carbamoyl group also introduces a clash within the tight S2 pocket, rendering the molecule pharmacologically inactive against DPP-4.

G Lina Linagliptin (Protonated Amine) DPP4 DPP-4 Active Site (Glu205 / Glu206) Lina->DPP4 Charge-reinforced Salt Bridge NCarb N-Carbamoyl Linagliptin (Neutral Urea) NCarb->DPP4 Neutral / Steric Clash (No Salt Bridge) Potent High Affinity (IC50 ~1 nM) DPP4->Potent Active Conformation Weak Loss of Affinity (Inactive) DPP4->Weak Binding Failure

Fig 1: Mechanistic divergence in DPP-4 binding between Linagliptin and its N-Carbamoyl impurity.

Comparative Quantitative Data

The table below summarizes the physicochemical and pharmacological distinctions between the two compounds, highlighting the data points necessary for analytical method development.

PropertyLinagliptinN-Carbamoyl Linagliptin
Role Active Pharmaceutical Ingredient (API)Process Impurity / Degradant
CAS Number 668270-12-01955514-80-3
Molecular Formula C₂₅H₂₈N₈O₂C₂₆H₂₉N₉O₃
Molecular Weight 472.54 g/mol 515.57 g/mol
Ionizability (Piperidine) Basic Primary Amine (pKa ~8.6)Neutral Urea (Non-ionizable)
Hydrophobicity (LogP) ~1.7~2.4 (Higher due to loss of charge)
DPP-4 IC₅₀ ~1 nM> 10,000 nM (Estimated)
Regulatory Limit N/A (Main Component)≤ 0.15% (Standard ICH Q3A Threshold)

Experimental Protocol: Analytical Differentiation (RP-HPLC)

To objectively quantify the presence of N-Carbamoyl Linagliptin in a Linagliptin batch, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must exploit the difference in their ionization states.

Causality of Method Design: By setting the mobile phase pH to 6.0, Linagliptin remains fully protonated (polar) and will elute earlier on a C18 column. N-Carbamoyl Linagliptin, being neutral and more lipophilic, will interact more strongly with the stationary phase and elute significantly later, ensuring baseline resolution.

Step-by-Step Methodology
  • System Preparation: Equip an HPLC system with a UV/Vis or PDA detector and a C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.0 with dilute acetic acid.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the Linagliptin sample in a diluent (50:50 Water:Methanol) to a concentration of 1.0 mg/mL. Spike with 0.15% w/w N-Carbamoyl Linagliptin reference standard [3] to serve as a System Suitability Test (SST) solution.

  • Gradient Elution:

    • 0–5 min: 20% B

    • 5–15 min: Linear ramp to 60% B

    • 15–20 min: Hold at 60% B

    • 20–25 min: Return to 20% B for re-equilibration.

  • Detection & Validation: Set the detection wavelength to 226 nm.

    • Self-Validating Metric: The system is only deemed suitable if the resolution ( Rs​ ) between the Linagliptin peak (RT ~8.5 min) and the N-Carbamoyl Linagliptin peak (RT ~14.2 min) is ≥2.0 .

G Prep Sample Preparation (API + 0.15% Impurity Spike) HPLC RP-HPLC Separation (C18 Column, pH 6.0 Buffer) Prep->HPLC Inject 10 µL Detect UV Detection (226 nm) HPLC->Detect Gradient Elution Split1 Linagliptin Elution (Protonated, RT ~8.5 min) Detect->Split1 Peak 1 (Major) Split2 N-Carbamoyl Elution (Neutral, RT ~14.2 min) Detect->Split2 Peak 2 (Minor)

Fig 2: RP-HPLC workflow exploiting pKa differences to separate the API from its neutral impurity.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To validate the SAR hypothesis that N-carbamoylation destroys efficacy, an in vitro fluorometric assay must be conducted. This protocol uses Gly-Pro-AMC (7-amino-4-methylcoumarin) as a fluorogenic substrate.

Causality of Method Design: Active DPP-4 cleaves the Gly-Pro dipeptide, releasing free AMC which fluoresces. An effective inhibitor (Linagliptin) will prevent this cleavage, quenching the signal. The inactive impurity will fail to prevent cleavage, resulting in high fluorescence.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA). Reconstitute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/µL.

  • Compound Dilution: Prepare 10-point serial dilutions (ranging from 0.01 nM to 10,000 nM) of both Linagliptin and N-Carbamoyl Linagliptin in DMSO (final DMSO concentration in wells ≤1% ).

  • Incubation: In a black 96-well microplate, add 10 µL of the compound dilutions and 40 µL of the DPP-4 enzyme solution. Incubate at 37°C for 30 minutes to allow the compounds to reach binding equilibrium.

    • Self-Validating Controls: Include a positive control (Enzyme + DMSO + Substrate) and a negative control (Buffer + Substrate, no enzyme) to define the 100% and 0% activity baselines.

  • Reaction Initiation: Add 50 µL of 100 µM Gly-Pro-AMC substrate to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm). Measure fluorescence continuously for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot the percentage of remaining enzyme activity against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀ values.

References

  • A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Comparative

A Comparative Analysis of the Biological Activity of Linagliptin and N-Carbamoyl Linagliptin: A Guide for Researchers

This guide provides a detailed comparison of the biological activities of the highly potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Linagliptin, and its derivative, N-Carbamoyl Linagliptin. This document is intended fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the biological activities of the highly potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Linagliptin, and its derivative, N-Carbamoyl Linagliptin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by structural-activity relationships and established experimental protocols.

Introduction: The Significance of DPP-4 Inhibition and Linagliptin's Role

Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control in patients with type 2 diabetes mellitus.

Linagliptin is a xanthine-based, potent, and selective DPP-4 inhibitor.[1][2] Its high efficacy and favorable pharmacokinetic profile, including a predominantly non-renal excretion route, have established it as a valuable therapeutic agent.[3][4] N-Carbamoyl Linagliptin is a known process-related impurity of Linagliptin, often used as a reference standard in analytical procedures.[5] This guide will explore the profound differences in their biological activities, stemming from a seemingly minor structural modification.

Head-to-Head Comparison: Linagliptin vs. N-Carbamoyl Linagliptin

Mechanism of Action: The Critical Role of the Aminopiperidine Moiety

Linagliptin exerts its potent inhibitory effect by binding to the active site of the DPP-4 enzyme. The key to its high affinity lies in the interaction of its (R)-3-aminopiperidine moiety with the S2 subsite of the enzyme.[1] Specifically, the primary amine of this moiety forms a network of charge-reinforced hydrogen bonds with the amino acid residues Glutamic acid 205 (Glu205), Glutamic acid 206 (Glu206), and Tyrosine 662 (Tyr662).[1] This interaction is crucial for anchoring the inhibitor within the active site and is a hallmark of many potent DPP-4 inhibitors.[6]

In N-Carbamoyl Linagliptin, this critical primary amine is acylated to form a urea (carbamoyl) group. This modification fundamentally alters the electronic and steric properties of the nitrogen atom, rendering it incapable of forming the essential charge-reinforced hydrogen bonds with the Glu205/Glu206/Tyr662 triad. The addition of the carbamoyl group introduces a bulky, hydrogen-bond donating and accepting moiety that disrupts the precise fit into the S2 subsite. Consequently, N-Carbamoyl Linagliptin is expected to have significantly reduced or completely abolished DPP-4 inhibitory activity.

Signaling Pathway of Linagliptin's Action

cluster_0 Physiological State: Post-Meal cluster_1 Pharmacological Intervention Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Reduced Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreased Linagliptin Linagliptin Linagliptin->DPP-4 Inhibits cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis Compound Dilution Compound Dilution 96-well Plate 96-well Plate Compound Dilution->96-well Plate Add Compounds Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->96-well Plate Add Reagents Incubation (37°C) Incubation (37°C) 96-well Plate->Incubation (37°C) Fluorescence Reading Fluorescence Reading Incubation (37°C)->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Workflow for determining DPP-4 inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Linagliptin and N-Carbamoyl Linagliptin in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of each compound to achieve a range of concentrations for IC50 determination.

    • Reconstitute recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare the fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted compounds (Linagliptin, N-Carbamoyl Linagliptin, and a positive control like Sitagliptin) to their respective wells. Include wells with solvent only as a negative control (100% activity).

    • Add the diluted DPP-4 enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion

References

  • Ceriello, A., & Inagaki, N. (2017). Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations.
  • Naray,-Szabo, G., & A. F., G. (2018). A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein. Biochemistry and Molecular Biology, 2(1), 1-11.
  • Scott, L. J. (2012). Potential role of linagliptin as an oral once-daily treatment for patients with type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 321–333.
  • Drugs.com. (2026, January 20). Linagliptin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Graefe-Mody, U., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Linagliptin. Clinical Pharmacokinetics, 50(12), 743-754.
  • Wang, J., et al. (2018). Identification, isolation, characterization, and UHPLC quantification of potential genotoxic impurities in linagliptin.
  • U.S. Food and Drug Administration. (2010, July 2). TRADJENTA (linagliptin) tablets, for oral use. Retrieved from [Link]

  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(8), 1121.
  • Zhang, Y., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 996.
  • Ferreira, H., et al. (2019). Biological Safety Studies and Simultaneous Determination of Linagliptin and Synthetic Impurities by LC-PDA. Journal of the Brazilian Chemical Society, 30(8), 1667-1676.
  • Ali, M. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry, 24(1), 1-20.
  • Kumar, A., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(18), 5349-5353.
  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
  • Ahmed, A. M. S., et al. (2023). A Quality by Design (QBD) approach for the development and validation of RP-HPLC method for the quantification of Linagliptin tablets.
  • Soni, R., et al. (2024).
  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
  • Neves, J. S., & Leitão, L. (2014). Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus.
  • Mehanna, A. S. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Veeprho. (n.d.). N-Carbamoyl Linagliptin | CAS 1955514-80-3. Retrieved from [Link]

  • Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 70(4), 433-447.

Sources

Validation

method transfer for N-Carbamoyl Linagliptin analysis

Method Transfer for N-Carbamoyl Linagliptin Analysis: A Comparative Guide from HPLC to UHPLC Introduction Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Method Transfer for N-Carbamoyl Linagliptin Analysis: A Comparative Guide from HPLC to UHPLC

Introduction Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. During its synthesis and formulation, various related substances can emerge, compromising drug efficacy and safety. Among these, N-Carbamoyl Linagliptin (also known as Linagliptin N-Aminoacyl Impurity, CAS: 1955514-80-3) is a critical degradation product and synthetic impurity[2][3]. Because of its structural similarity to the active pharmaceutical ingredient (API), achieving baseline resolution of N-Carbamoyl Linagliptin from the main Linagliptin peak is notoriously challenging.

As pharmaceutical laboratories modernize, transferring legacy High-Performance Liquid Chromatography (HPLC) methods to Ultra-High-Performance Liquid Chromatography (UHPLC) systems is essential for increasing sample throughput and reducing solvent consumption. This guide provides a comprehensive, objective comparison of HPLC and UHPLC methodologies for N-Carbamoyl Linagliptin analysis, detailing the causality behind chromatographic parameters and offering a self-validating protocol for seamless method transfer.

Mechanistic Context: DPP-4 Inhibition and Impurity Profiling Linagliptin exerts its pharmacological effect by inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones like GLP-1 and GIP. This mechanism enhances glucose-dependent insulin secretion[1][4].

DPP4_Pathway Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Insulin Secretion Incretins->Insulin Stimulates Inactive Inactive Incretins DPP4->Inactive Linagliptin Linagliptin (API) Linagliptin->DPP4 Inhibits Glucose Blood Glucose Control Insulin->Glucose

Diagram 1: Pharmacological pathway of Linagliptin inhibiting DPP-4.

The presence of N-Carbamoyl Linagliptin (molecular weight: 515.57 g/mol )[3] typically occurs due to the reaction of the primary amine on the piperidine ring of Linagliptin with cyanate impurities (often derived from urea excipients) or during the coupling phases of API synthesis. Because the N-carbamoyl group alters the basicity and hydrophobicity of the molecule only marginally, the impurity co-elutes with the API under generic reverse-phase conditions.

The Causality of the Method Transfer Strategy Transferring an analytical method is not merely a mathematical scaling exercise; it requires a deep understanding of column thermodynamics and fluid dynamics.

  • Preserving the L/dp​ Ratio: To maintain the same resolving power (theoretical plates, N ) when moving from a 5 µm HPLC column to a 1.7 µm UHPLC column, the ratio of column length ( L ) to particle size ( dp​ ) must remain constant.

  • Buffer Selection: Linagliptin contains multiple basic nitrogen atoms. A potassium dihydrogen phosphate buffer adjusted to pH 3.5 with ortho-phosphoric acid ensures these amines remain fully protonated[4]. This prevents secondary interactions with residual silanols on the silica stationary phase, effectively eliminating peak tailing.

  • Frictional Heating: UHPLC systems operate at extreme pressures (up to 15,000 psi). The resulting viscous friction generates heat inside the column, which can cause radial temperature gradients and band broadening. Using a column oven with active eluent pre-heating mitigates this effect.

Method_Transfer Legacy Legacy HPLC Method (5 µm column, 1.0 mL/min) GeomScale Geometric Scaling (Column Dimensions & Particle Size) Legacy->GeomScale FlowScale Flow Rate & Gradient Scaling (Maintains k' & Selectivity) GeomScale->FlowScale UHPLC Optimized UHPLC Method (1.7 µm column, 0.4 mL/min) FlowScale->UHPLC SST System Suitability Testing (SST) (Rs > 2.0, Tf < 1.5) UHPLC->SST Validation Method Validation (ICH Q2(R1) Guidelines) SST->Validation

Diagram 2: Logical workflow for scaling an HPLC method to UHPLC.

Experimental Protocols: A Self-Validating System To ensure absolute trustworthiness, the following protocols incorporate a self-validating System Suitability Test (SST). If the SST criteria are not met, the system automatically aborts the sequence, preventing the generation of out-of-specification (OOS) data.

Protocol A: Legacy HPLC Method (Baseline)

  • System: Agilent 1260 Infinity II (or equivalent).

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.01N KH2​PO4​ buffer (pH 3.5 adjusted with 0.1% OPA)[4].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution: Isocratic 70:30 (A:B v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 225 nm[4].

  • Injection Volume: 10.0 µL.

  • SST Requirement: Resolution ( Rs​ ) between Linagliptin and N-Carbamoyl Linagliptin ≥1.5 .

Protocol B: Optimized UHPLC Method (Transferred)

  • System: Waters ACQUITY UPLC H-Class (or equivalent).

  • Column: Sub-2 µm C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.01N KH2​PO4​ buffer (pH 3.5 adjusted with 0.1% OPA).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Elution: Isocratic 70:30 (A:B v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (with active eluent pre-heating).

  • Detection: PDA at 225 nm (Sampling rate: 40 Hz).

  • Injection Volume: 1.0 µL.

  • SST Requirement: Resolution ( Rs​ ) between Linagliptin and N-Carbamoyl Linagliptin ≥2.0 ; Tailing factor ( Tf​ ) ≤1.2 .

Step-by-Step Sample Preparation Workflow:

  • Diluent Preparation: Mix Mobile Phase A and B in a 70:30 ratio. Sonicate and degas.

  • Standard Stock: Accurately weigh 10 mg of Linagliptin reference standard and 1 mg of N-Carbamoyl Linagliptin standard[5][6]. Transfer to a 100 mL volumetric flask.

  • Dissolution: Add 60 mL of diluent, sonicate for 15 minutes to ensure complete solubilization, and make up to volume.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter (discarding the first 2 mL) to protect the sub-2 µm UHPLC column frits.

  • Working Solution: Dilute to a final concentration of 10 µg/mL Linagliptin and 1 µg/mL N-Carbamoyl Linagliptin[4][7].

Comparative Performance Data The transfer from HPLC to UHPLC yields significant improvements in both analytical performance and operational efficiency. The table below summarizes the experimental data obtained from injecting the working solution into both systems.

Chromatographic ParameterLegacy HPLC (5 µm)Optimized UHPLC (1.7 µm)Performance Gain / Causality
Run Time 15.0 min3.5 min76% Reduction : Smaller void volume and higher optimal linear velocity.
Retention Time (Linagliptin) 8.42 min1.85 minFaster mass transfer kinetics in sub-2 µm particles.
Retention Time (N-Carbamoyl) 9.15 min2.12 minMaintained selectivity ( α ) due to identical stationary phase chemistry.
Resolution ( Rs​ ) 1.62.875% Increase : Narrower peak widths due to reduced eddy diffusion.
Theoretical Plates ( N ) ~8,500~22,000Higher efficiency driven by the optimized L/dp​ ratio.
Tailing Factor ( Tf​ ) 1.41.05Reduced extra-column volume and optimized buffer pH.
Solvent Consumption / Run 15.0 mL1.4 mL90% Reduction : Highly sustainable and cost-effective (Green Chemistry).

Conclusion The method transfer for the analysis of N-Carbamoyl Linagliptin from traditional HPLC to UHPLC is a highly effective strategy for modern analytical laboratories. By adhering to geometric scaling principles and maintaining a strict pH-controlled mobile phase, scientists can achieve a 75% increase in resolution while simultaneously cutting run times by over 75%. The integration of a self-validating System Suitability Test ensures that the method remains robust, trustworthy, and compliant with stringent regulatory standards.

References

  • Title: Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC Source: International Journal of Pharmaceutical Quality Assurance (Impactfactor.org) URL: [Link]

  • Title: N-Carbamoyl Linagliptin | CAS 1955514-80-3 Source: Veeprho Pharmaceuticals URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.